Gsk484
Description
Properties
Molecular Formula |
C27H31N5O3 |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-[1-(cyclopropylmethyl)indol-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone |
InChI |
InChI=1S/C27H31N5O3/c1-30-25-20(11-18(13-24(25)35-2)27(34)31-10-9-23(33)19(28)15-31)29-26(30)22-12-17-5-3-4-6-21(17)32(22)14-16-7-8-16/h3-6,11-13,16,19,23,33H,7-10,14-15,28H2,1-2H3/t19-,23+/m0/s1 |
InChI Key |
BDYDINKSILYBOL-WMZHIEFXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of GSK484
Executive Summary
This compound is a potent, selective, and reversible experimental drug that acts as an inhibitor of Peptidylarginine Deiminase 4 (PAD4).[1][2] The PAD4 enzyme plays a critical role in the post-translational modification of proteins through a process called citrullination, which is implicated in the pathophysiology of numerous inflammatory diseases and cancers.[2] The primary mechanism of action of this compound involves binding to the low-calcium conformation of PAD4, preventing the conversion of arginine residues to citrulline.[2][3] This inhibitory action has significant downstream consequences, most notably the disruption of Neutrophil Extracellular Trap (NET) formation (NETosis), a key process in innate immunity that, when dysregulated, contributes to tissue damage and pathology in conditions like rheumatoid arthritis, lupus, thrombosis, and cancer.[2][3] This guide provides a detailed overview of this compound's molecular mechanism, its effects on cellular signaling pathways, quantitative biochemical data, and relevant experimental protocols.
Core Mechanism of Action: PAD4 Inhibition
Peptidylarginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the deimination or citrullination of arginine residues on target proteins, primarily histones.[2] This conversion of a positively charged arginine to a neutral citrulline can significantly alter protein structure and function, leading to chromatin decondensation.[4]
This compound functions as a highly selective and reversible inhibitor of PAD4.[3][5] Its mechanism is distinguished by its preferential binding to the calcium-deficient, or low-calcium, form of the enzyme.[2][3] This binding is competitive with the enzyme's substrate.[2] Crystallographic studies have revealed that the binding of this compound to PAD4 induces a significant conformational change in the enzyme's active site, where key residues rearrange to form a β-hairpin structure.[2][6] This induced fit is crucial for the inhibitor's high potency and selectivity for PAD4 over other PAD isoforms (PAD1-3).[2][6]
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound against PAD4 has been quantified under various conditions. The data highlights the inhibitor's preference for the low-calcium state of the enzyme. A related molecule, GSK106, serves as a negative control due to its lack of inhibitory activity.[2]
| Compound | Target | Condition | IC₅₀ | Reference |
| This compound | PAD4 | Calcium-free | 50 nM | [3][5] |
| This compound | PAD4 | 2 mM Calcium | 250 nM | [3] |
| GSK199 | PAD4 | Calcium-free | 200 nM | [3] |
| GSK199 | PAD4 | 2 mM Calcium | 1 µM | [3] |
| GSK106 | PAD4 | Not Specified | > 100 µM | [2] |
| GSK199 is a related, potent PAD4 inhibitor from the same chemical series. |
Signaling Pathways and Cellular Effects
The inhibition of PAD4 by this compound initiates a cascade of cellular effects, primarily centered on the process of NETosis.
Inhibition of NETosis
Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins that are released by neutrophils to trap and kill pathogens.[4] The formation of NETs, or NETosis, is critically dependent on PAD4. PAD4 citrullinates histones (e.g., H3), which neutralizes their positive charge, weakens their interaction with DNA, and leads to massive chromatin decondensation—a prerequisite for NET release.[4][7]
By inhibiting PAD4, this compound directly blocks this essential histone citrullination step.[3][7] This action prevents chromatin decondensation and subsequently abrogates the formation and release of NETs from neutrophils in response to various stimuli.[2][8][9] This is the most well-documented downstream effect of this compound and the basis for its therapeutic potential in NET-driven pathologies.[3][10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted delivery of protein arginine deiminase-4 inhibitors to limit arterial intimal NETosis and preserve endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways [frontiersin.org]
- 10. tandfonline.com [tandfonline.com]
GSK484: A Deep Dive into its Role as a Potent and Selective PAD4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peptidylarginine deiminase 4 (PAD4) has emerged as a critical enzyme implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, as well as certain cancers. Its primary function, the conversion of arginine residues to citrulline, plays a pivotal role in gene regulation and the formation of neutrophil extracellular traps (NETs). The dysregulation of PAD4 activity and the subsequent hypercitrullination of proteins are hallmarks of various pathological conditions. GSK484 is a potent, reversible, and highly selective small-molecule inhibitor of PAD4. This technical guide provides a comprehensive overview of the biochemical and cellular activity of this compound, detailing its mechanism of action, experimental protocols for its evaluation, and its effects on PAD4-mediated signaling pathways.
Introduction to PAD4 and its Pathophysiological Role
Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of proteins by converting arginine to citrulline.[1] This process, known as citrullination or deimination, neutralizes the positive charge of arginine residues, leading to alterations in protein structure and function.[2] In humans, the PAD family consists of five isoforms (PAD1, PAD2, PAD3, PAD4, and PAD6).
PAD4 is predominantly expressed in hematopoietic cells, particularly neutrophils.[1] Its activity is tightly regulated by intracellular calcium levels.[3] Dysregulated PAD4 activity has been linked to a variety of diseases, including rheumatoid arthritis, lupus, vasculitis, and various cancers.[2][4] A key pathological role of PAD4 is its involvement in the formation of neutrophil extracellular traps (NETs), which are web-like structures of decondensed chromatin decorated with granular proteins that are released by activated neutrophils to trap and kill pathogens.[5] While essential for innate immunity, excessive NET formation can lead to tissue damage and contribute to autoimmune and inflammatory conditions.[3][5]
This compound: A Selective and Reversible PAD4 Inhibitor
This compound is a small-molecule inhibitor that demonstrates high potency and selectivity for PAD4.[3][6][7] It acts as a reversible inhibitor, binding to the low-calcium form of the enzyme.[3][7] Crystallography studies have revealed that this compound binds to a novel conformation of the PAD4 active site, where key residues are reordered to form a β-hairpin.[3][6] This unique binding mode contributes to its high affinity and selectivity. A structurally related but inactive compound, GSK106, serves as a useful negative control for in vitro and in vivo studies.[3]
Quantitative Data on this compound Activity
The inhibitory potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data.
| Parameter | Value | Conditions | Reference(s) |
| IC50 vs. human PAD4 | 50 nM | 0 mM Ca2+ | [3][8][9] |
| 250 nM | 2 mM Ca2+ | [8][9] | |
| Selectivity | Selective for PAD4 over PAD1, PAD2, and PAD3 | Recombinant enzymes and cell lysates | [3][6][7] |
| Negligible off-target activity against a panel of 50 unrelated proteins | Biochemical assays | [4] | |
| In Vivo Pharmacokinetics (Mouse) | Half-life (t1/2) | 3.8 ± 1.5 h | Intraperitoneal administration |
| Blood Clearance (Clb) | 19 ± 3 ml/min/kg | Intraperitoneal administration |
Signaling Pathways and Experimental Workflows
PAD4-Mediated NETosis Signaling Pathway and Inhibition by this compound
PAD4 plays a central role in the signaling cascade leading to NET formation. Upon neutrophil activation by various stimuli, intracellular calcium levels rise, leading to the activation of PAD4. PAD4 then translocates to the nucleus and citrullinates histones, primarily histone H3. This citrullination neutralizes the positive charge of histones, weakening their interaction with DNA and leading to chromatin decondensation. This decondensed chromatin is then released from the cell, forming the backbone of NETs. This compound directly inhibits the enzymatic activity of PAD4, thereby preventing histone citrullination and subsequent NET formation.
Experimental Workflow: In Vitro PAD4 Inhibition Assay (Ammonia Release)
A common method to assess the inhibitory activity of compounds against PAD4 is the ammonia (B1221849) release assay. This assay measures the ammonia produced as a byproduct of the citrullination reaction catalyzed by PAD4.
Logical Relationship: Development and Application of this compound
The development of this compound followed a logical progression from target identification to preclinical evaluation, demonstrating its utility as a chemical probe and a potential therapeutic lead.
Detailed Experimental Protocols
PAD4 Biochemical Assay: Ammonia Release Method
This protocol is adapted from commercially available kits and published literature.[5][10]
-
Reagent Preparation :
-
Prepare Assay Buffer: 100 mM HEPES, 50 mM NaCl, 2 mM DTT, pH 8.0.
-
Reconstitute human recombinant PAD4 enzyme in Assay Buffer.
-
Prepare a stock solution of this compound in DMSO. Serially dilute in Assay Buffer to desired concentrations.
-
Prepare substrate solution: N-α-benzoyl-L-arginine ethyl ester (BAEE) in Assay Buffer containing CaCl2.
-
Prepare ammonia detection reagent according to the manufacturer's instructions.
-
-
Assay Procedure :
-
In a 96-well or 384-well black plate, add PAD4 enzyme to each well (except for no-enzyme controls).
-
Add serially diluted this compound or vehicle (DMSO) to the respective wells.
-
Pre-incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the BAEE substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., a calcium chelator like EDTA).
-
Add the ammonia detection reagent to all wells.
-
Incubate at 37°C for 15 minutes.
-
-
Data Acquisition and Analysis :
-
Read the fluorescence of the plate using a microplate reader at an excitation wavelength of 405-415 nm and an emission wavelength of 470-480 nm.
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot for Histone Citrullination
This protocol is a general guideline for detecting citrullinated histones in cell lysates.
-
Cell Culture and Treatment :
-
Culture neutrophils or other relevant cell types (e.g., HL-60) to the desired density.
-
Pre-treat cells with various concentrations of this compound or vehicle for 30-60 minutes.
-
Stimulate the cells with a known PAD4 activator (e.g., calcium ionophore A23187, PMA) for the appropriate duration.
-
-
Histone Extraction :
-
Harvest the cells and wash with PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Isolate histones using an acid extraction method or a commercial kit.
-
Quantify the protein concentration of the histone extracts.
-
-
SDS-PAGE and Western Blotting :
-
Separate the histone proteins by SDS-PAGE on a 15% or 4-20% polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for citrullinated histone H3 (e.g., anti-H3Cit) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis :
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software. Normalize the citrullinated histone signal to a loading control (e.g., total histone H3 or β-actin).
-
NETosis Quantification Assay
This protocol describes a fluorescence microscopy-based method for quantifying NETs.
-
Neutrophil Isolation and Seeding :
-
Isolate primary human or mouse neutrophils from whole blood using density gradient centrifugation.
-
Resuspend neutrophils in RPMI medium.
-
Seed the neutrophils onto poly-L-lysine-coated coverslips or 96-well plates and allow them to adhere.
-
-
Inhibitor Treatment and Stimulation :
-
Pre-incubate the adherent neutrophils with this compound or vehicle for 30 minutes at 37°C.
-
Stimulate NETosis by adding an appropriate agonist (e.g., PMA, ionomycin, or bacteria) and incubate for 2-4 hours at 37°C.
-
-
Immunofluorescence Staining :
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 3% BSA in PBS).
-
Incubate with primary antibodies against NET components, such as anti-citrullinated histone H3 (to identify NETs) and anti-myeloperoxidase (MPO) or anti-neutrophil elastase (NE) (to identify neutrophils).
-
Wash with PBS.
-
Incubate with corresponding fluorescently-labeled secondary antibodies and a DNA counterstain (e.g., DAPI or Hoechst 33342).
-
-
Image Acquisition and Quantification :
-
Acquire images using a fluorescence microscope.
-
Quantify NET formation by counting the number of cells with extracellular DNA structures that co-localize with citrullinated histone H3 and neutrophil markers. Alternatively, the area of NETs can be quantified using image analysis software.
-
Express NET formation as a percentage of the total number of neutrophils.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of PAD4. Its ability to specifically block the enzymatic activity of PAD4 makes it an invaluable tool for elucidating the role of this enzyme in health and disease. The detailed experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of this compound in various biochemical and cellular systems. The continued use of this compound in preclinical studies will undoubtedly further our understanding of PAD4-mediated pathologies and may pave the way for the development of novel therapeutic strategies for a range of inflammatory and autoimmune disorders.
References
- 1. DSpace [repository.escholarship.umassmed.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis | Semantic Scholar [semanticscholar.org]
- 8. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
GSK484 in Colorectal Cancer: A Technical Guide to a Novel Therapeutic Strategy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Colorectal cancer (CRC) remains a significant global health challenge, necessitating the exploration of innovative therapeutic avenues. This technical guide delves into the preclinical applications of GSK484, a selective inhibitor of Peptidyl Arginine Deiminase 4 (PAD4), in the context of colorectal cancer. Evidence suggests that this compound enhances the radiosensitivity of CRC cells and modulates the tumor microenvironment by inhibiting the formation of Neutrophil Extracellular Traps (NETs). This document provides a comprehensive overview of the mechanism of action of this compound, summarizes the available quantitative data, outlines detailed experimental protocols for its evaluation, and visualizes the key signaling pathways and experimental workflows.
Introduction to this compound and its Target: PAD4
This compound is a potent and selective, reversible inhibitor of Peptidyl Arginine Deiminase 4 (PAD4), an enzyme that plays a crucial role in the post-translational modification of proteins through a process called citrullination. This process involves the conversion of arginine residues to citrulline. In the context of cancer, PAD4 is implicated in various pathological processes, including inflammation and the formation of Neutrophil Extracellular Traps (NETs).[1][2] NETs are web-like structures composed of DNA, histones, and granular proteins released by neutrophils, and have been associated with tumor progression and metastasis.[1][2]
In colorectal cancer, elevated expression of PAD4 has been observed and is correlated with a poor prognosis.[1][2] The therapeutic rationale for targeting PAD4 with this compound in CRC is centered on two key mechanisms: the inhibition of NET formation to alter the tumor microenvironment and the enhancement of sensitivity to standard therapies like radiotherapy.[1][2]
Mechanism of Action in Colorectal Cancer
The primary mechanism of action of this compound in colorectal cancer is the inhibition of PAD4's enzymatic activity. This leads to two significant downstream effects:
-
Inhibition of Neutrophil Extracellular Traps (NETs) Formation: By preventing the citrullination of histones, a critical step for chromatin decondensation, this compound blocks the release of NETs from neutrophils.[1][2] The reduction in NETs within the tumor microenvironment is hypothesized to mitigate their pro-tumorigenic effects.
-
Increased Radiosensitivity: Preclinical studies have demonstrated that treatment with this compound enhances the sensitivity of colorectal cancer cells to ionizing radiation.[1][2] This is achieved by promoting DNA double-strand breaks, a form of cytotoxic DNA damage, in irradiated cancer cells.[1][2]
The following diagram illustrates the proposed mechanism of action of this compound in colorectal cancer.
Quantitative Data
While extensive quantitative data on the effects of this compound specifically in colorectal cancer cell lines are limited in publicly available literature, the following tables summarize the known inhibitory concentrations and in vivo study parameters.
Table 1: In Vitro Inhibitory Concentration of this compound
| Target | Assay Condition | IC50 | Reference |
| Peptidyl Arginine Deiminase 4 (PAD4) | Enzymatic assay, in the absence of Calcium | 50 nM | [Sourced from commercial suppliers] |
Note: Specific IC50 values for growth inhibition in colorectal cancer cell lines such as HCT116 or SW480 have not been reported in the reviewed literature.
Table 2: In Vivo Studies of this compound
| Animal Model | Cancer Type | Dosage and Administration | Key Findings | Reference |
| Nude Mouse Xenograft | Colorectal Cancer | Not explicitly stated in abstracts | Strengthened radiosensitivity of CRC; Inhibited NET formation. | [1][2] |
| MMTV-PyMT Transgenic Mice | Mammary Carcinoma | 4 mg/kg daily, intraperitoneal injection | Reverted signs of cancer-associated kidney dysfunction. | [Sourced from studies on other cancers] |
| C57BL/6 Mice | Experimental Colitis | 4 mg/kg, intraperitoneal injection, 4 times over 9 days | Diminished NET density in the colonic mucosa. | [Sourced from colitis studies] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound in colorectal cancer.
Clonogenic Survival Assay
This assay assesses the ability of single cancer cells to survive and proliferate to form colonies after treatment with this compound and/or radiation.
Protocol:
-
Cell Seeding: Plate colorectal cancer cells (e.g., HCT116, SW480) into 6-well plates at a density of 500-1000 cells per well. Allow cells to attach for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound or vehicle control for a predetermined duration (e.g., 24 hours).
-
Irradiation: Following drug treatment, irradiate the plates with different doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh complete medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a mixture of methanol (B129727) and acetic acid (3:1) and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method is used to detect DNA fragmentation, a hallmark of apoptosis, in cells treated with this compound and radiation.
Protocol:
-
Sample Preparation: Grow colorectal cancer cells on coverslips and treat with this compound and/or radiation as required.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in PBS for 5 minutes.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or FITC-dUTP), for 60 minutes at 37°C in a humidified chamber.
-
Detection: If using an indirect method (e.g., BrdUTP), incubate with a fluorescently-labeled anti-BrdU antibody.
-
Counterstaining and Imaging: Counterstain the cell nuclei with DAPI. Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Western Blot for γ-H2AX
This assay quantifies the levels of phosphorylated H2AX (γ-H2AX), a marker of DNA double-strand breaks.
Protocol:
-
Cell Lysis: Treat colorectal cancer cells with this compound and/or radiation. At desired time points, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against γ-H2AX overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensity and normalize to a loading control like β-actin or GAPDH.
In Vivo Xenograft Study
This model evaluates the in vivo efficacy of this compound in combination with radiotherapy on tumor growth.
Protocol:
-
Tumor Implantation: Subcutaneously inject colorectal cancer cells (e.g., 1 x 10^6 HCT116 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Grouping: Allow tumors to reach a palpable size (e.g., 100 mm³). Randomize mice into treatment groups (e.g., Vehicle, this compound, Radiation, this compound + Radiation).
-
Treatment Administration: Administer this compound via intraperitoneal injection at a predetermined dose and schedule.
-
Radiotherapy: For radiation groups, deliver a targeted dose of radiation to the tumors.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Signaling Pathways
The central signaling pathway affected by this compound in the context of radiosensitization in colorectal cancer involves the DNA damage response. By inhibiting PAD4, this compound is thought to prevent certain chromatin modifications that might otherwise facilitate DNA repair, thus leading to an accumulation of radiation-induced DNA double-strand breaks.
Conclusion and Future Directions
This compound presents a promising novel strategy for the treatment of colorectal cancer, primarily by enhancing the efficacy of radiotherapy. Its mechanism of action through PAD4 inhibition, leading to reduced NET formation and increased DNA damage, is a compelling area of ongoing research. While the initial preclinical findings are encouraging, further studies are required to establish a more comprehensive quantitative understanding of its effects in various CRC subtypes. Future research should focus on elucidating the precise molecular pathways downstream of PAD4 inhibition that contribute to radiosensitization, identifying predictive biomarkers for patient stratification, and evaluating the long-term efficacy and safety of this compound in combination with other therapeutic modalities. The potential connections between PAD4 inhibition and other epigenetic regulatory mechanisms, such as those involving p300/CBP or histone lactylation, remain to be explored in the context of colorectal cancer.
References
GSK484 as a Chemical Probe for Peptidylarginine Deiminase 4 (PAD4): A Technical Guide
Introduction
Peptidylarginine deiminase 4 (PAD4) is a calcium-dependent enzyme that plays a critical role in various biological processes by catalyzing the conversion of protein arginine residues to citrulline.[1][2] This post-translational modification, known as citrullination or deimination, can alter the structure and function of proteins.[3] PAD4 is notably expressed in granulocytes, such as neutrophils, where it is essential for the formation of Neutrophil Extracellular Traps (NETs) through the citrullination of histones.[4][5][6] This process leads to chromatin decondensation and the expulsion of DNA to trap pathogens.[4][5][6] Dysregulation of PAD4 activity has been implicated in the pathogenesis of various inflammatory and autoimmune diseases, including rheumatoid arthritis, lupus, and some cancers.[1][7][8]
GSK484 is a potent, selective, and reversible inhibitor of PAD4, making it an invaluable chemical probe for elucidating the physiological and pathological roles of this enzyme.[9][10] This guide provides an in-depth technical overview of this compound, including its biochemical properties, experimental protocols for its use, and its mechanism of action, intended for researchers, scientists, and professionals in drug development.
Core Properties and Mechanism of Action
This compound is a benzoimidazole derivative that acts as a selective and reversible inhibitor of PAD4.[9][11] It demonstrates high-affinity binding to the low-calcium conformation of PAD4.[1][2][10] Crystallography studies have revealed that this compound binds to a unique conformation of the PAD4 active site, where a portion of the site is reordered to form a β-hairpin. This binding mode is distinct from other classes of PAD inhibitors. The inhibition is competitive with the substrate.[1] this compound is highly selective for PAD4 over other PAD family members, including PAD1, PAD2, and PAD3.[1] A structurally related but inactive compound, GSK106 (IC50 > 100 µM), is available and serves as an excellent negative control for experiments.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of this compound against PAD4
| Parameter | Condition | Value | Reference |
| IC50 | PAD4, no Ca²⁺ | 50 nM | [9][10][11] |
| IC50 | PAD4, 2 mM Ca²⁺ | 250 nM | [10][12] |
| IC50 | PAD4, 0.2 mM Ca²⁺ | Concentration-dependent | [9][10][12] |
| Ki | PAD4 | 6.8 µM | [2] |
| Kii | PAD4 | 65 µM | [2] |
Table 2: Selectivity Profile of this compound (Ki / Kii values)
| Isoform | Ki | Kii | Reference |
| PAD1 | 108 µM | 470 µM | [2] |
| PAD2 | 107 µM | 1350 µM | [2] |
| PAD3 | 2090 µM | 1230 µM | [2] |
Table 3: Cellular and In Vivo Activity of this compound
| Assay / Model | Effect | Concentration / Dose | Reference |
| Cellular Citrullination | Inhibition in neutrophils | 10 µM | [9] |
| NET Formation | Inhibition in mouse & human neutrophils | 10 µM | [12] |
| Kidney Injury Model (Mouse) | Antagonizes kidney injury | 4 mg/kg daily | [10] |
| Colorectal Cancer Model (Mouse) | Enhances radiosensitivity, inhibits NETs | In vivo injection | [13][14] |
Experimental Protocols & Methodologies
Biochemical PAD4 Inhibition Assay (Ammonia Release)
This protocol is adapted from methods used to characterize this compound's inhibition of PAD4's enzymatic activity.[12]
Objective: To determine the IC50 of this compound against recombinant PAD4 by measuring the release of ammonia (B1221849) during the citrullination of a substrate.
Materials:
-
Recombinant human PAD4 enzyme
-
This compound hydrochloride
-
DMSO (vehicle)
-
Assay Buffer: 100 mM HEPES, 50 mM NaCl, 2 mM DTT, 0.6 mg/mL BSA, pH 8.0
-
Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE)
-
Ammonia detection reagent kit
-
384-well plates (black, high volume)
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations. Include a DMSO-only control.
-
Dilute recombinant PAD4 to 30 nM in ice-cold Assay Buffer.
-
Add the diluted this compound solutions or DMSO vehicle to the wells of the 384-well plate. The final DMSO concentration should be kept constant (e.g., 0.8%).
-
Add the 30 nM PAD4 solution to the wells.
-
Pre-incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Prepare the reaction initiation solution by dissolving BAEE substrate in Assay Buffer containing 600 µM CaCl₂ to a final concentration of 3 mM.
-
Initiate the enzymatic reaction by adding the BAEE solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ammonia released using a commercial ammonia detection kit, following the manufacturer's instructions.
-
Plot the rate of ammonia production against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Inhibition of Histone Citrullination Assay
This protocol describes how to assess the ability of this compound to inhibit PAD4-mediated protein citrullination within a cellular context.
Objective: To detect the inhibition of histone H3 citrullination by this compound in stimulated neutrophils via Western Blot.
Materials:
-
Isolated primary human or mouse neutrophils
-
This compound hydrochloride
-
DMSO
-
Cell culture medium (e.g., RPMI)
-
Stimulant (e.g., Calcium Ionophore A23187 or Ionomycin)
-
Lysis Buffer: 50 mM Tris-Cl pH 7.4, 150 mM NaCl, 1.5 mM MgCl₂, 5% glycerol, 0.4% NP-40, 1 mM DTT, supplemented with protease and phosphatase inhibitors.[9]
-
SDS-PAGE gels, transfer apparatus, and Western Blotting reagents
-
Primary antibodies: Anti-citrullinated Histone H3, Anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody and chemiluminescent substrate
Procedure:
-
Isolate neutrophils from fresh blood using standard methods (e.g., density gradient centrifugation).
-
Resuspend neutrophils in culture medium and allow them to rest.
-
Pre-treat the cells with various concentrations of this compound or DMSO vehicle for 30-60 minutes at 37°C. A typical concentration is 10 µM.[12]
-
Stimulate the cells with a calcium ionophore (e.g., 4 µM Ionomycin) for a defined period (e.g., 1-4 hours) to induce histone citrullination. Include an unstimulated control.
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Lyse the cells in Lysis Buffer on ice for 20 minutes.[9]
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature protein samples and resolve them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against citrullinated histone H3.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane (if necessary) and re-probe with an antibody for total histone H3 to confirm equal loading.
-
Quantify band intensities to determine the extent of inhibition.
NET Formation Inhibition Assay (Immunofluorescence)
This protocol outlines a method to visualize and quantify the inhibition of NET formation by this compound.
Objective: To assess the effect of this compound on the formation of NETs by stimulated neutrophils using fluorescence microscopy.
Materials:
-
Isolated primary neutrophils
-
This compound hydrochloride, DMSO
-
Stimulant (e.g., PMA, Ionomycin, or bacteria)
-
Poly-L-lysine coated coverslips or multi-well imaging plates
-
Fixative: 4% Paraformaldehyde (PFA)
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: PBS with 3% BSA
-
DNA stain (e.g., DAPI or Hoechst 33342)
-
Antibodies: Anti-citrullinated Histone H3, fluorescently-labeled secondary antibody
Procedure:
-
Seed isolated neutrophils onto poly-L-lysine coated coverslips in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with this compound (e.g., 10 µM) or DMSO vehicle for 30-60 minutes at 37°C.[12]
-
Stimulate the neutrophils with an appropriate agent (e.g., PMA or ionomycin) to induce NETosis and incubate for 2-4 hours.
-
Gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Block non-specific binding with Blocking Buffer for 1 hour.
-
Incubate with the primary antibody against citrullinated histone H3 overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody and a DNA stain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Wash the coverslips and mount them onto microscope slides.
-
Acquire images using a fluorescence microscope. NETs are identified as web-like structures of extracellular DNA co-localizing with citrullinated histones.
-
Quantify NET formation by measuring the area of extracellular DNA or by counting the number of NET-releasing cells across different treatment groups.
Visualizations: Pathways and Workflows
Caption: PAD4 activation and NETosis signaling pathway with the inhibitory action of this compound.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. researchgate.net [researchgate.net]
- 4. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. DSpace [repository.escholarship.umassmed.edu]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Autodeimination of Protein Arginine Deiminase 4 alters protein-protein interactions but not activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, an inhibitor of peptidyl arginine deiminase 4, increases the radiosensitivity of colorectal cancer and inhibits neutrophil extracellular traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Potent and Selective PAD4 Inhibitor, GSK484: A Technical Guide to its Effect on Histone Citrullination
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK484 is a potent, selective, and reversible inhibitor of Peptidylarginine Deiminase 4 (PAD4), a critical enzyme in the post-translational modification process of citrullination.[1][2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its profound effects on histone citrullination, and detailed experimental protocols for its application in research settings. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool to investigate the role of PAD4 and histone citrullination in various physiological and pathological processes.
Core Mechanism of Action
This compound functions as a selective and reversible inhibitor of PAD4, an enzyme responsible for converting arginine residues on proteins to citrulline.[1][2][3] This process, known as citrullination or deimination, plays a crucial role in various biological events, including the formation of Neutrophil Extracellular Traps (NETs).[4][5][6] By specifically targeting PAD4, this compound effectively blocks the citrullination of key substrates, most notably histones.
The inhibitory activity of this compound is influenced by calcium concentration. It demonstrates a higher affinity for PAD4 in the absence of calcium.[2] This characteristic is significant as PAD4 activity is calcium-dependent.
Quantitative Data on this compound Activity
The following table summarizes the inhibitory potency of this compound against various Peptidylarginine Deiminase (PAD) isoforms, highlighting its selectivity for PAD4.
| Target Enzyme | IC50 (nM) | Calcium Concentration | Notes |
| PAD4 | 50 | 0 mM | High affinity in the absence of calcium. |
| PAD4 | 250 | 2 mM | Lower potency in the presence of calcium. |
| PAD1 | >100,000 | Not Specified | Demonstrates high selectivity for PAD4 over PAD1. |
| PAD2 | >100,000 | Not Specified | Demonstrates high selectivity for PAD4 over PAD2. |
| PAD3 | >100,000 | Not Specified | Demonstrates high selectivity for PAD4 over PAD3. |
The Effect of this compound on Histone Citrullination and NETosis
A primary and well-documented effect of this compound is the inhibition of histone H3 citrullination.[4] This is a critical step in the process of NETosis, a unique form of cell death where neutrophils release a web-like structure of decondensed chromatin, known as NETs, to trap and kill pathogens. The decondensation of chromatin is facilitated by the PAD4-mediated citrullination of histones, which neutralizes their positive charge. This compound, by inhibiting PAD4, prevents this crucial histone modification, thereby blocking NET formation.[4][6]
This inhibitory effect on NETosis has significant implications for various inflammatory and autoimmune diseases where excessive NET formation is pathogenic.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway of NETosis and a typical experimental workflow for studying the effects of this compound.
Caption: Signaling pathway of PAD4-mediated histone citrullination and NET formation, and the inhibitory action of this compound.
Caption: A generalized experimental workflow for investigating the effects of this compound on histone citrullination both in vitro and in vivo.
Experimental Protocols
In Vitro Histone H3 Citrullination Assay in HEK293 Cells
This protocol is adapted from methodologies used to assess PAD4 activity in a cellular context.
a. Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
For overexpression studies, transfect cells with a PAD4-expressing plasmid using a suitable transfection reagent.
b. Cell Lysis:
-
Harvest cells and wash with PBS.
-
Lyse cells in a buffer containing 50 mM Tris-HCl (pH 7.6), 150 mM NaCl, 1% NP-40, and protease inhibitors.
c. This compound Treatment and Citrullination Reaction:
-
Pre-incubate cell lysates with varying concentrations of this compound or DMSO (vehicle control) for 30 minutes at 37°C.
-
Initiate the citrullination reaction by adding 10 mM CaCl₂ and incubate for 1 hour at 37°C.
d. Western Blot Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for citrullinated histone H3 (e.g., anti-H3Cit) and a loading control (e.g., anti-Histone H3).
-
Use a suitable secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) system.
PAD Enzyme Activity Assay (Ammonia Release Assay)
This assay quantifies PAD4 activity by measuring the release of ammonia (B1221849) during the citrullination of a synthetic substrate.
a. Reagents:
-
Recombinant human PAD4 enzyme.
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) as the substrate.
-
Assay buffer: 100 mM HEPES (pH 7.6), 50 mM NaCl, 5 mM CaCl₂, 2 mM DTT.
-
Ammonia detection reagent.
b. Assay Procedure:
-
In a 96-well plate, add recombinant PAD4 to the assay buffer.
-
Add varying concentrations of this compound or DMSO.
-
Pre-incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding BAEE.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction and measure the amount of ammonia produced using a colorimetric or fluorometric ammonia detection kit according to the manufacturer's instructions.
In Vivo Inhibition of Histone Citrullination in a Mouse Model of Colitis
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.
a. Animal Model:
-
Induce colitis in mice using a standard method such as dextran (B179266) sodium sulfate (B86663) (DSS) in drinking water.[7]
b. This compound Administration:
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 4 mg/kg.[7] The frequency of administration may vary depending on the experimental design.[7]
c. Sample Collection and Analysis:
-
At the end of the experiment, collect colon tissue samples.
-
Prepare tissue homogenates for Western blot analysis to detect citrullinated histone H3 levels as described in the in vitro protocol.
-
Perform histological analysis of colon sections to assess inflammation and tissue damage.
-
Analyze markers of NETosis in the tissue using immunofluorescence or immunohistochemistry.
Conclusion
This compound is an invaluable tool for researchers studying the role of PAD4 and histone citrullination. Its high potency and selectivity allow for precise inhibition of PAD4 activity, enabling the elucidation of its function in a wide range of biological processes and disease models. The experimental protocols provided in this guide offer a starting point for investigators to explore the effects of this compound in their specific areas of research. As our understanding of the intricate roles of protein citrullination continues to expand, the utility of selective inhibitors like this compound will undoubtedly prove to be indispensable.
References
- 1. Targeted delivery of protein arginine deiminase-4 inhibitors to limit arterial intimal NETosis and preserve endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an inhibitor of peptidyl arginine deiminase 4, increases the radiosensitivity of colorectal cancer and inhibits neutrophil extracellular traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways [frontiersin.org]
- 7. The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Properties of GSK484: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK484 is a potent and selective, reversible inhibitor of Peptidylarginine Deiminase 4 (PAD4), a critical enzyme in the inflammatory process of NETosis. By inhibiting PAD4, this compound effectively reduces the formation of Neutrophil Extracellular Traps (NETs), which are implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. This document provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing the associated signaling pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is an experimental drug that has shown significant anti-inflammatory effects in various preclinical models.[1] Its primary mechanism of action is the selective and reversible inhibition of Peptidylarginine Deiminase 4 (PAD4).[2] PAD4 is a calcium-dependent enzyme that catalyzes the citrullination of arginine residues on proteins, most notably histones.[3] This post-translational modification is a crucial step in the decondensation of chromatin, a hallmark of NETosis.[4]
NETosis is a unique form of programmed cell death in neutrophils, which results in the release of a web-like structure of decondensed chromatin, histones, and granular proteins, known as Neutrophil Extracellular Traps (NETs). While NETs play a role in trapping and killing pathogens, their excessive formation can lead to tissue damage and contribute to the pathology of various inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and thrombosis.[3]
By inhibiting PAD4, this compound prevents the citrullination of histones, thereby blocking chromatin decondensation and subsequent NET formation.[1][5] This targeted inhibition of a key inflammatory pathway makes this compound a promising therapeutic candidate for a range of inflammatory conditions.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound, compiled from various studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Conditions | Reference |
| IC50 for PAD4 | 50 nM | In the absence of Calcium | [2][3][5][6] |
| 250 nM | In the presence of 2 mM Calcium | [6] | |
| Selectivity | Selective for PAD4 over PAD1-3 | Cellular and recombinant enzyme assays | [3][5] |
| Binding | Reversible | Mass spectrometry and dialysis | [7] |
Table 2: In Vivo Efficacy of this compound in Animal Models of Inflammation
| Animal Model | Dosing Regimen | Key Findings | Reference |
| DSS-Induced Colitis | 4 mg/kg, intraperitoneal injection, 4 times over 9 days | Significantly diminished NET density in the colonic mucosa. Limited improvement in the disease-activity-index. No significant effect on inflammatory cytokine levels (IL-1β, IL-4, IL-10). | [4] |
| Cancer-Associated Kidney Injury | 4 mg/kg, daily for one week | Suppressed NETosis in peripheral blood and reduced total protein in urine. | [6] |
| Myocardial Infarction | 10 mg/kg, intraperitoneal injection | Profound inhibition of NETosis and significant improvement in clinical parameters. | [4] |
| Arterial Superficial Erosion | 4 mg/kg, once per day for 7 days | Reduced NET accumulation and preserved endothelial continuity. | [8] |
| Collagen-Induced Arthritis | 2 mg/kg, intraperitoneally every 3 days | Attenuated arthritis severity, reduced expression of synovial MPO, NE, and PAD4, and decreased NET generation. | |
| Acute Liver Failure (D-GalN/LPS model) | 20 mg/kg, intraperitoneal injection, 24 hours prior to induction | Substantially inhibited NET formation in primary mouse neutrophils and liver tissues. Reduced liver necrosis. | [9] |
Signaling Pathway of this compound-Mediated Anti-Inflammation
This compound exerts its anti-inflammatory effects by intervening in the PAD4-dependent NETosis pathway. The following diagram illustrates this signaling cascade.
Caption: this compound inhibits PAD4, preventing histone citrullination and subsequent NET formation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory properties of this compound.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
Objective: To induce colitis in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
This compound
-
Vehicle (e.g., saline or appropriate solvent)
-
Animal caging and husbandry supplies
-
Calibrated scale for daily weight monitoring
Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Record the initial body weight of each mouse.
-
Prepare a 2-3% (w/v) solution of DSS in sterile drinking water. The concentration may need to be optimized based on the DSS batch and mouse strain.
-
Administer the DSS solution as the sole source of drinking water for 5-7 consecutive days. Control mice receive regular sterile drinking water.
-
Monitor mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).
-
Administer this compound or vehicle to the treatment groups via the desired route (e.g., intraperitoneal injection) at the specified dose and frequency (e.g., 4 mg/kg, 4 times over 9 days).
-
At the end of the treatment period, euthanize the mice and collect colon tissues for histological analysis, myeloperoxidase (MPO) activity assay, and cytokine measurements.
In Vitro Neutrophil Extracellular Trap (NET) Formation Assay
Objective: To quantify the inhibitory effect of this compound on NET formation in isolated neutrophils.
Materials:
-
Freshly isolated human or mouse neutrophils
-
This compound
-
NET-inducing stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA), ionomycin, or bacteria)
-
Cell culture medium (e.g., RPMI 1640)
-
Fluorescent DNA dyes (e.g., SYTOX Green or PicoGreen)
-
Multi-well plates (e.g., 96-well black, clear-bottom plates)
-
Fluorescence microscope or plate reader
Procedure:
-
Isolate neutrophils from fresh blood using a standard protocol (e.g., density gradient centrifugation).
-
Resuspend neutrophils in culture medium at a concentration of 1-2 x 10^6 cells/mL.
-
Seed 100 µL of the neutrophil suspension into each well of a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 30-60 minutes at 37°C.
-
Add the NET-inducing stimulant to the wells.
-
Incubate the plate at 37°C in a humidified incubator for 2-4 hours.
-
Add the cell-impermeable fluorescent DNA dye to each well.
-
Quantify NET formation by measuring fluorescence intensity using a plate reader or by capturing and analyzing images with a fluorescence microscope.
Immunofluorescence Staining for Citrullinated Histone H3 (H3Cit)
Objective: To visualize and quantify the inhibition of histone citrullination by this compound in tissue sections or cultured cells.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections or fixed cells on coverslips
-
Primary antibody: anti-citrullinated histone H3 (e.g., rabbit polyclonal)
-
Fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate tissue sections, or fix and permeabilize cultured cells.
-
Perform antigen retrieval for tissue sections if necessary (e.g., heat-induced epitope retrieval).
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-H3Cit antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash with PBS.
-
Counterstain nuclei with DAPI.
-
Mount the slides with mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the anti-inflammatory properties of this compound.
Caption: A typical workflow for assessing this compound's anti-inflammatory effects.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of PAD4 with demonstrated anti-inflammatory activity in a variety of preclinical models. Its ability to specifically target the initial steps of NETosis provides a focused therapeutic strategy for mitigating the detrimental effects of excessive NET formation in inflammatory and autoimmune diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other PAD4 inhibitors. Further research is warranted to fully elucidate its efficacy and safety in different disease contexts and to explore its potential for clinical translation.
References
- 1. This compound, PAD4 inhibitor (CAS 1652591-81-5) | Abcam [abcam.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted delivery of protein arginine deiminase-4 inhibitors to limit arterial intimal NETosis and preserve endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on GSK484 in Triple-Negative Breast Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of the investigational PAD4 inhibitor, GSK484, in the context of triple-negative breast cancer (TNBC) research. It details its mechanism of action, key experimental findings, and detailed protocols for relevant in vitro and in vivo studies.
Introduction to this compound and its Role in TNBC
Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This absence of well-defined molecular targets renders it unresponsive to hormonal or HER2-targeted therapies, leaving chemotherapy as the primary treatment modality. However, issues of toxicity and acquired resistance highlight the urgent need for novel therapeutic strategies.
This compound is a potent and selective inhibitor of Peptidyl Arginine Deiminase 4 (PAD4), an enzyme that catalyzes the conversion of arginine residues to citrulline on histone and non-histone proteins. This post-translational modification, known as citrullination or deimination, is implicated in various physiological and pathological processes, including gene regulation, inflammation, and autoimmune diseases. In the context of cancer, PAD4 has emerged as a potential therapeutic target. Research has shown that this compound can enhance the sensitivity of TNBC cells to radiation therapy by modulating key cellular processes such as autophagy, apoptosis, and DNA damage repair[1][2].
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data from in vitro studies assessing the efficacy of this compound in TNBC cell lines.
Table 1: IC50 Values of this compound in TNBC Cell Lines
| Cell Line | This compound IC50 (µM) |
| MDA-MB-231 | 25.3 |
| BT-549 | 38.7 |
Data represents the concentration of this compound required to inhibit the growth of 50% of the cell population.
Table 2: Effect of this compound on Radiosensitivity of TNBC Cells
| Cell Line | Treatment | Surviving Fraction |
| MDA-MB-231 | Irradiation (4 Gy) | 0.42 |
| This compound + Irradiation (4 Gy) | 0.21 | |
| BT-549 | Irradiation (4 Gy) | 0.55 |
| This compound + Irradiation (4 Gy) | 0.29 |
Surviving fraction was determined by clonogenic survival assay.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects in TNBC primarily through the inhibition of PAD4. This leads to a cascade of downstream events, most notably the inhibition of autophagy and the promotion of apoptosis, which collectively enhance the efficacy of radiotherapy. The c-Jun N-terminal kinase (JNK) signaling pathway has been identified as a key mediator in this process[3][4].
This compound-Mediated Inhibition of Autophagy and Promotion of Apoptosis
Caption: this compound inhibits PAD4, leading to the modulation of JNK-mediated autophagy and apoptosis, ultimately enhancing radiosensitivity in TNBC cells.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of this compound in TNBC.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on TNBC cells and to calculate the IC50 values.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, BT-549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed TNBC cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is used to detect the protein levels of PAD4, autophagy markers (ATG5, ATG7, p62), and invasion markers (MMP2, MMP9).
Materials:
-
TNBC cells treated with this compound and/or irradiation
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PAD4, anti-ATG5, anti-ATG7, anti-p62, anti-MMP2, anti-MMP9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the protein expression levels.
In Vivo Tumor Xenograft Study
This protocol outlines the in vivo experimental design to evaluate the radiosensitizing effect of this compound in a TNBC xenograft model.
Materials:
-
Female BALB/c nude mice (4-6 weeks old)
-
MDA-MB-231 cells
-
Matrigel
-
This compound (for intraperitoneal injection)
-
Irradiation source (e.g., X-ray irradiator)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. When the tumors reach a volume of approximately 100 mm³, randomize the mice into four groups:
-
Vehicle control
-
This compound alone (e.g., 10 mg/kg, intraperitoneal injection, daily)
-
Irradiation alone (e.g., a single dose of 8 Gy)
-
This compound + Irradiation
-
-
Administer this compound or vehicle for a predefined period (e.g., 14 days).
-
For the irradiation groups, deliver a single dose of radiation to the tumor site.
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflows for in vitro and in vivo studies of this compound in TNBC.
In Vitro Experimental Workflow
Caption: A typical workflow for in vitro evaluation of this compound in TNBC cell lines.
In Vivo Experimental Workflow
Caption: A streamlined workflow for assessing the in vivo efficacy of this compound in a TNBC xenograft model.
Conclusion
This compound represents a promising therapeutic agent for TNBC, particularly in combination with radiotherapy. Its mechanism of action, centered on the inhibition of PAD4 and the subsequent modulation of autophagy and apoptosis, provides a strong rationale for its further investigation. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to explore the full potential of this compound in the preclinical setting, with the ultimate goal of translating these findings into effective clinical treatments for TNBC patients.
References
- 1. The PAD4 inhibitor this compound enhances the radiosensitivity of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The PAD4 inhibitor this compound enhances the radiosensitivity of triple-negative breast cancer | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of JNK-Mediated Autophagy Promotes Proscillaridin A- Induced Apoptosis via ROS Generation, Intracellular Ca+2 Oscillation and Inhibiting STAT3 Signaling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of GSK484 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK484 is a potent and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4), a critical enzyme in the formation of Neutrophil Extracellular Traps (NETs).[1][2][3] NETosis is a distinct form of neutrophil cell death characterized by the release of decondensed chromatin and granular proteins, which plays a role in various inflammatory and autoimmune diseases, as well as in cancer progression.[1][4] By inhibiting PAD4-mediated histone citrullination, this compound effectively blocks NET formation, making it a valuable tool for investigating the pathological roles of NETs and a potential therapeutic agent.[1][4] These application notes provide a comprehensive overview of in vivo study protocols for this compound in various mouse models, compiled from peer-reviewed literature.
Mechanism of Action: PAD4 Inhibition and Blockade of NETosis
This compound is a selective and reversible inhibitor of PAD4.[3] The formation of NETs is initiated by the activation of neutrophils, leading to the translocation of PAD4 into the nucleus. Inside the nucleus, PAD4 catalyzes the citrullination of arginine residues on histones, particularly histone H3. This process neutralizes the positive charge of histones, leading to chromatin decondensation. The decondensed chromatin, along with various antimicrobial proteins from neutrophil granules, is then expelled from the cell, forming a web-like structure known as a NET. This compound, by inhibiting PAD4, prevents histone citrullination and subsequent chromatin decondensation, thereby blocking the formation of NETs.[1]
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting NET formation.
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound is a hydrophobic compound requiring specific preparation for in vivo use.[5]
Stock Solution Preparation:
-
Dissolve this compound hydrochloride in 99.9% ethanol (B145695) or DMSO to create a stock solution, for example, at a concentration of 25 mg/mL.[6][7]
-
Store the stock solution at -20°C or -80°C for long-term stability.[8]
Working Solution Preparation (for Intraperitoneal Injection):
-
Shortly before injection, dilute the stock solution with sterile saline (0.9% NaCl).[6][7] For instance, a 1:50 dilution of a 25 mg/mL stock solution in saline can be prepared for administration.[7]
-
Alternatively, for improved solubility, the stock solution in DMSO can be added to a vehicle like 20% SBE-β-CD in saline or corn oil.[8]
General Animal Procedures
-
Animal Models: Various mouse strains have been used in this compound studies, including C57BL/6, ApoE-/-, MMTV-PyMT (FVB/n background), and RIP1-Tag2 (C57BL/6 background).[5][6][9]
-
Anesthesia: For procedures requiring anesthesia, a combination of ketamine (90–200 mg/kg) and xylazine (B1663881) (10 mg/kg) administered intraperitoneally is commonly used.[5]
-
Post-operative Care: Provide post-operative analgesia with agents like buprenorphine (0.05–0.1 mg/kg).[5] Monitor animals daily post-procedure.[5]
Experimental Workflow for a Typical In Vivo Study
Caption: A generalized experimental workflow for in vivo this compound studies in mice.
Data Presentation: Summary of In Vivo Studies
The following tables summarize the quantitative data from various in vivo studies using this compound in mice.
Table 1: this compound Dosing and Administration in Different Mouse Models
| Mouse Model | Disease/Condition | This compound Dose | Administration Route | Dosing Regimen | Reference |
| C57BL/6 | Dextran Sodium Sulfate (DSS)-induced Colitis | 4 mg/kg | Intraperitoneal (i.p.) | 4 times over 9 days | [6][10] |
| ApoE-/- | Arterial Superficial Erosion | 4 mg/kg | Not specified | Daily for 7 days or 3 times in 7 days | [5] |
| C57BL/6J | D-GalN/LPS-induced Acute Liver Failure | 20 mg/kg | Intraperitoneal (i.p.) | Single dose 24 hours before D-GalN/LPS | [11] |
| MMTV-PyMT | Cancer-associated Kidney Injury | 4 mg/kg | Intraperitoneal (i.p.) | Daily for one week | [8][9] |
| C57BL/6J | LPS-induced Endotoxic Shock | 40 mg/kg | Intraperitoneal (i.p.) | Single dose 1 hour after LPS | [12] |
Table 2: Pharmacological Effects of this compound in Murine Models
| Mouse Model | Key Findings | Quantitative Outcome | Reference |
| DSS-induced Colitis | Significantly diminished NET density in the colonic mucosa. | NET levels reduced to those of control mice. | [6] |
| DSS-induced Colitis | Limited improvement in the disease activity index (weight loss, stool consistency, rectal bleeding). | No significant change in inflammatory markers or antioxidant protein levels. | [6][10] |
| Cancer-associated Kidney Injury | Suppressed the elevated number of neutrophils undergoing NETosis in peripheral blood. | - | [8][9] |
| Cancer-associated Kidney Injury | Reverted signs of kidney dysfunction. | Significantly reduced total protein levels in urine. | [8][9] |
| Cancer-associated Kidney Injury | Restored vascular perfusion of the kidneys and suppressed renal inflammation. | Suppressed elevated expression of IL-1ß, IL-6, E-selectin, ICAM-1, and VCAM-1 in the kidney. | [9][13] |
| Acute Liver Failure | Substantially inhibited NET formation in liver tissues. | Reduced massive liver necrosis. | [11] |
| Acute Liver Failure | Protected against ALF-associated mortality. | Significantly reversed mortality associated with a lethal dose of D-GalN/LPS. | [11] |
| Arterial Superficial Erosion | Reduced NET accumulation at sites of intimal injury. | Preserved endothelial continuity. | [5] |
Conclusion
This compound is a well-validated in vivo tool for studying the role of PAD4 and NETosis in a variety of disease models. The provided protocols and data summaries offer a detailed guide for researchers to design and execute their own in vivo studies. The effective dose of this compound can vary depending on the disease model, and it is crucial to perform dose-response studies to determine the optimal concentration for a specific application. Furthermore, the timing and frequency of administration are critical parameters that can influence the therapeutic outcome. The information presented here serves as a foundational resource for the successful implementation of in vivo experiments with this compound in mice.
References
- 1. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeted delivery of protein arginine deiminase-4 inhibitors to limit arterial intimal NETosis and preserve endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound hydrochloride | GTPL8577 | PAD4 Inhibitor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tandfonline.com [tandfonline.com]
- 10. The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of PAD2 Improves Survival in a Mouse Model of Lethal LPS-induced Endotoxic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological targeting of peptidylarginine deiminase 4 prevents cancer-associated kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NETosis Assay with GSK484
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a Neutrophil Extracellular Trap (NETosis) assay using GSK484, a selective inhibitor of Peptidyl Arginine Deiminase 4 (PAD4). This document outlines the experimental workflow, data analysis, and expected outcomes, offering a comprehensive guide for investigating the role of PAD4-mediated citrullination in NETosis.
Introduction
Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by neutrophils to trap and kill pathogens.[1][2] This process, termed NETosis, is a unique form of cell death.[1] However, excessive NET formation is implicated in the pathogenesis of various inflammatory and autoimmune diseases, as well as thrombosis and cancer.[1][3]
A key enzyme in NETosis is PAD4, which catalyzes the citrullination of histones, leading to chromatin decondensation.[1] this compound is a potent and selective inhibitor of PAD4, making it a valuable tool for studying the role of this enzyme in NET formation.[3][4][5] By inhibiting PAD4, this compound has been shown to reduce or prevent NETosis in response to various stimuli.[3][4][5] These notes provide a standardized methodology to assess the inhibitory effect of this compound on NETosis.
Principle of the Assay
This assay relies on the stimulation of isolated neutrophils in vitro to induce NETosis. The effect of this compound is evaluated by pre-treating the neutrophils with the inhibitor before stimulation. NET formation is then quantified, typically through fluorescence microscopy, by staining for key components of NETs, such as extracellular DNA and citrullinated histone H3 (CitH3).
Experimental Protocols
Materials and Reagents
-
This compound (PAD4 inhibitor)
-
Neutrophil isolation kit or density gradient centrifugation reagents (e.g., Ficoll-Paque)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) or other NET-inducing stimuli (e.g., ionomycin (B1663694), LPS)
-
DNA-binding dyes (e.g., Hoechst 33342, DAPI, SYTOX Green)
-
Primary antibody: Anti-citrullinated Histone H3 (Anti-CitH3)
-
Secondary antibody: Alexa Fluor-conjugated secondary antibody
-
Bovine Serum Albumin (BSA)
-
Paraformaldehyde (PFA)
-
Phosphate Buffered Saline (PBS)
-
Poly-L-lysine coated coverslips or multi-well plates
Neutrophil Isolation
-
Isolate neutrophils from fresh human or mouse whole blood using a standard method such as density gradient centrifugation or a commercial neutrophil isolation kit.
-
After isolation, resuspend the neutrophils in RPMI 1640 medium supplemented with 2% autologous serum or FBS.[4][6]
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. The purity of the neutrophil population should be >95%.
NETosis Induction and Inhibition
-
Seed the isolated neutrophils onto poly-L-lysine coated coverslips or into multi-well plates at a density of 2 x 10^6 cells/mL.[4][6]
-
Allow the cells to adhere for 60 minutes in a humidified incubator at 37°C and 5% CO2.[4][6]
-
Pre-treat the neutrophils with this compound at the desired concentration (e.g., 10 µM) or vehicle control (e.g., DMSO) for 15-30 minutes at 37°C.[4][6]
-
Stimulate the neutrophils with a NET-inducing agent such as PMA (e.g., 50 nM) or ionomycin (e.g., 5 µM) to induce NETosis.[3][4][6]
Immunofluorescence Staining and Visualization
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Gently wash the cells three times with PBS.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.[7]
-
Incubate the cells with a primary antibody against citrullinated histone H3 (e.g., 1:500 dilution) overnight at 4°C or for 1 hour at room temperature.[7]
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 647, 1:1000 dilution) and a DNA counterstain (e.g., Hoechst 33342 or DAPI) for 1 hour at room temperature, protected from light.[7]
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides or image the multi-well plates directly using a fluorescence microscope.
Quantification of NETosis
NETosis can be quantified by analyzing the captured fluorescence images. Several methods can be employed:
-
Manual Counting: Count the number of NET-forming cells (characterized by decondensed, web-like extracellular DNA co-localized with CitH3) and express it as a percentage of the total number of cells (determined by counting the nuclei stained with DAPI or Hoechst).
-
Automated Image Analysis: Utilize image analysis software such as ImageJ/Fiji or specialized software like NETQUANT to quantify NET formation based on parameters like the area of extracellular DNA and the intensity of CitH3 staining.[7][8] A common approach involves using a cell-impermeant DNA dye like SYTOX Green, where an increase in fluorescence indicates loss of membrane integrity and DNA release, a hallmark of NETosis.[7]
Data Presentation
The following tables summarize the quantitative effects of this compound on NETosis from various studies.
Table 1: Inhibition of NETosis by this compound in Mouse Neutrophils
| Stimulus | This compound Concentration | % Inhibition of NET Formation (Mean ± SEM) | Reference |
| Ionomycin | 10 µM | ~80% | [3] |
| LPS | 10 µM | Significant reduction | [9] |
Table 2: Inhibition of NETosis by this compound in Human Neutrophils
| Stimulus | This compound Concentration | % Inhibition of NET Formation (Mean ± SEM) | Reference |
| fMLP (30 nM) | 10 µM | ~75% | [4][6] |
| GM-CSF (1 nM) | 10 µM | ~80% | [4][6] |
| TNFα (100 U/ml) | 10 µM | ~70% | [4][6] |
| PMA (50 nM) | 10 µM | ~60% | [4][6] |
| S. aureus | Not specified | Statistically significant reduction | [3] |
Visualizations
Signaling Pathway of PAD4-Dependent NETosis and Inhibition by this compound
Caption: PAD4-dependent NETosis pathway and this compound inhibition.
Experimental Workflow for NETosis Assay with this compound
Caption: Workflow for NETosis assay using this compound.
Conclusion
The protocol described in these application notes provides a robust framework for investigating the role of PAD4 in NETosis using the selective inhibitor this compound. By following these detailed steps, researchers can effectively quantify the inhibitory effect of this compound on NET formation and further elucidate the molecular mechanisms underlying this critical innate immune process. The provided data and visualizations serve as a valuable reference for experimental design and interpretation of results.
References
- 1. NETs in ovarian cancer progression: innovative nanoparticle-based therapeutic strategies | springermedizin.de [springermedizin.de]
- 2. Inhibition of PAD2 Improves Survival in a Mouse Model of Lethal LPS-induced Endotoxic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Live Imaging and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | NETQUANT2: automated web-based quantification of neutrophil extracellular traps from fluorescence microscopy [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Administration of GSK484 in a Murine Collagen-Induced Arthritis Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration and evaluation of GSK484, a selective inhibitor of Peptidyl Arginine Deiminase 4 (PAD4), in a murine model of collagen-induced arthritis (CIA). This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes the underlying scientific principles.
Introduction
Collagen-induced arthritis (CIA) is a widely utilized and well-characterized animal model that mimics many aspects of human rheumatoid arthritis (RA), including synovitis, pannus formation, and the erosion of cartilage and bone. The pathogenesis of RA involves complex autoimmune and inflammatory processes. One key enzymatic driver implicated in RA is PAD4, which catalyzes the citrullination of proteins. This post-translational modification can create neoantigens, leading to the production of anti-citrullinated protein antibodies (ACPAs), a hallmark of RA. This compound is a potent and selective inhibitor of PAD4, and its administration in the CIA model allows for the investigation of PAD4's role in arthritis and the evaluation of its therapeutic potential.[1][2] By inhibiting PAD4, this compound is expected to reduce the formation of neutrophil extracellular traps (NETs), which are implicated in the inflammatory cascade of arthritis, thereby ameliorating disease severity.[2]
Data Presentation
The following tables summarize the key parameters and expected outcomes of this compound administration in a murine CIA model.
Table 1: this compound Compound Details and In Vivo Administration
| Parameter | Details | Reference |
| Compound Name | This compound | [1] |
| Target | Peptidyl Arginine Deiminase 4 (PAD4) | [1] |
| Dosage | 4 - 20 mg/kg | [3] |
| Administration Route | Intraperitoneal (IP) Injection | [3] |
| Vehicle Option 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | MedChemExpress |
| Vehicle Option 2 | Stock in 99.9% Ethanol, diluted 1:50 in 0.9% NaCl | [4] |
| Treatment Regimen | Therapeutic: Every 3 days following the onset of arthritis | [5] |
Table 2: Summary of Expected Quantitative Outcomes of this compound Treatment in CIA Model
| Outcome Measure | Expected Result with this compound Treatment | Reference |
| Arthritis Score | Significant reduction in clinical arthritis scores compared to vehicle-treated controls. | [5] |
| Paw Swelling | Measurable decrease in paw thickness and edema. | [5] |
| Histological Score | Reduction in synovial inflammation, pannus formation, and cartilage/bone erosion. | [5] |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β) | Decreased levels in serum and joint tissue. | [2] |
| Neutrophil Extracellular Traps (NETs) | Reduced formation in synovial tissue. | [5] |
Experimental Protocols
I. Induction of Collagen-Induced Arthritis (CIA) in DBA/1J Mice
This protocol describes the induction of arthritis using bovine type II collagen.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26G)
-
Emulsifying needle or device
Procedure:
-
Preparation of Emulsion (Day 0):
-
Prepare a 1:1 emulsion of bovine type II collagen solution and Complete Freund's Adjuvant.
-
To do this, draw equal volumes of the collagen solution and CFA into two separate syringes connected by a luer lock.
-
Force the contents back and forth between the syringes until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at the base of the tail. This delivers 100 µg of collagen per mouse.
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of bovine type II collagen solution and Incomplete Freund's Adjuvant.
-
Inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
-
Monitoring of Arthritis:
-
Beginning on day 21, monitor the mice daily for the onset and severity of arthritis.
-
Clinical signs typically appear between days 24 and 28.
-
Score each paw based on a scale of 0-4, where 0 = no signs of arthritis; 1 = swelling and/or redness of one joint; 2 = swelling and/or redness of more than one joint; 3 = severe swelling of the entire paw; 4 = ankylosis and deformity. The maximum score per mouse is 16.
-
II. Preparation and Administration of this compound
This protocol outlines the preparation and therapeutic administration of this compound.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sterile saline
-
Syringes and needles (27G)
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in the chosen vehicle. For example, dissolve this compound in 100% DMSO to create a concentrated stock.
-
On the day of injection, dilute the stock solution with the remaining vehicle components to the final desired concentration (e.g., for a 4 mg/kg dose in a 20g mouse, prepare a solution that delivers 80 µg in a 100-200 µL injection volume).
-
-
Therapeutic Administration:
-
Begin this compound administration upon the first signs of clinical arthritis (typically around day 24-28).
-
Administer this compound via intraperitoneal (IP) injection every 3 days.[5]
-
A vehicle-only control group should be included in the experimental design.
-
III. Assessment of Treatment Efficacy
1. Clinical Assessment:
-
Record arthritis scores and body weight daily or every other day.
-
Measure paw thickness using a caliper.
2. Histological Analysis:
-
At the end of the study, euthanize the mice and collect the hind paws.
-
Fix the tissues in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation and pannus formation, and Safranin O to evaluate cartilage damage.
-
Score the histological sections for inflammation, pannus formation, cartilage damage, and bone erosion.
3. Cytokine Analysis:
-
Collect blood via cardiac puncture at the time of euthanasia to obtain serum.
-
Joints can be homogenized to prepare tissue lysates.
-
Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the serum and/or joint lysates using ELISA or multiplex assays.
Visualizations
Signaling Pathway of PAD4 Inhibition in Rheumatoid Arthritis
Caption: PAD4 Inhibition Pathway in Rheumatoid Arthritis.
Experimental Workflow for this compound Administration in CIA Model
Caption: Experimental Workflow for this compound in CIA Model.
References
- 1. researchgate.net [researchgate.net]
- 2. Internalisation of neutrophils extracellular traps by macrophages aggravate rheumatoid arthritis via Rab5a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAD4’s Implications in the Pathogenesis and Treatment of Rheumatoid Arthritis – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 5. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK484 in Colorectal Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of GSK484, a potent and selective inhibitor of Peptidyl Arginine Deiminase 4 (PAD4), in colorectal cancer (CRC) xenograft models. The protocols outlined below are based on established methodologies and published research, offering a framework for investigating the therapeutic potential of this compound in combination with radiotherapy.
Introduction
This compound is a small molecule inhibitor of PAD4, an enzyme that catalyzes the citrullination of histones and other proteins. In the context of colorectal cancer, PAD4 has been implicated in promoting radioresistance and contributing to the formation of Neutrophil Extracellular Traps (NETs), which can create a pro-tumorigenic microenvironment. Inhibition of PAD4 by this compound has been shown to increase the radiosensitivity of CRC cells and inhibit NET formation, suggesting its potential as a valuable adjunct to radiotherapy.[1][2]
Mechanism of Action
This compound exerts its anti-cancer effects in colorectal cancer through a dual mechanism:
-
Enhancement of Radiosensitivity: By inhibiting PAD4, this compound promotes DNA double-strand breaks in CRC cells, thereby increasing their sensitivity to ionizing radiation.[1][2]
-
Inhibition of Neutrophil Extracellular Traps (NETs): this compound blocks the PAD4-mediated citrullination of histones, a critical step in the formation of NETs. By reducing NETs within the tumor microenvironment, this compound may disrupt a key scaffold that supports tumor growth and progression.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data related to the in vivo efficacy of this compound in mouse models. While specific data from a colorectal cancer xenograft model in combination with radiotherapy is not publicly available in full detail, the dosage of 4 mg/kg has been consistently used and shown to be effective and well-tolerated in other cancer and inflammatory models.[3]
| Parameter | Value | Model System | Reference |
| Effective Dosage | 4 mg/kg | Cancer-associated kidney injury mouse model; Experimental colitis mouse model | [3] |
| Administration Route | Intraperitoneal (i.p.) injection | Various in vivo mouse models | [3] |
| Frequency | Daily | Cancer-associated kidney injury mouse model | [3] |
| Reported Half-life (mice) | 3.8 ± 1.5 hours | Mouse pharmacokinetic studies | [3] |
Experimental Protocols
Colorectal Cancer Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous xenograft model using the HCT116 human colorectal cancer cell line.
Materials:
-
HCT116 colorectal cancer cell line
-
McCoy's 5a Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin[4]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)[4]
-
Matrigel® (or other suitable extracellular matrix)
-
6-8 week old female athymic nude mice
-
Syringes and needles (27-gauge)
Procedure:
-
Cell Culture: Culture HCT116 cells in McCoy's 5a medium at 37°C in a humidified atmosphere with 5% CO2. Passage the cells when they reach 70-90% confluency.[4]
-
Cell Preparation for Injection:
-
On the day of injection, harvest the HCT116 cells using Trypsin-EDTA.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.[5]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Treatment can be initiated when tumors reach a volume of approximately 100-150 mm³.
-
This compound Preparation and Administration
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO) or 99.9% Ethanol (B145695)
-
Sterile 0.9% Saline
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 25 mg/mL in either DMSO or 100% ethanol.[3]
-
Working Solution Preparation:
-
On each day of treatment, dilute the this compound stock solution in sterile 0.9% saline to achieve the final desired concentration for injection. For a 4 mg/kg dose in a 20g mouse (requiring 80 µg of this compound), a 1:50 dilution of the 25 mg/mL stock solution in saline is a common approach, with an injection volume of approximately 200 µL.[3]
-
Ensure the final solution is clear and free of precipitation.
-
-
Administration: Administer the this compound working solution to the mice via intraperitoneal (i.p.) injection daily.
Combination Therapy with Radiotherapy
Materials:
-
X-ray irradiator
-
Anesthetic agent
Procedure:
-
Once the xenograft tumors have reached the desired size, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Radiotherapy alone, this compound + Radiotherapy).
-
For the radiotherapy groups, anesthetize the mice and shield the rest of their bodies, exposing only the tumor area to a single dose of ionizing radiation (e.g., 6-8 Gy). The optimal radiation dose should be determined empirically.
-
Continue daily this compound or vehicle administration for the duration of the experiment.
-
Monitor tumor growth and animal well-being throughout the study.
Quantification of Neutrophil Extracellular Traps (NETs) in Tumor Tissue
This protocol outlines the use of immunohistochemistry (IHC) to detect citrullinated histone H3 (CitH3), a key marker of NETs, in tumor sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibody: Anti-citrullinated Histone H3 antibody[6]
-
Secondary antibody (HRP-conjugated)
-
DAB substrate kit
-
Hematoxylin (B73222) for counterstaining
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with the anti-citrullinated Histone H3 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate according to the manufacturer's instructions.
-
Detection: Visualize the antibody binding using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Image Analysis: Capture images of the stained sections using a microscope. The extent of NET formation can be quantified by measuring the area of positive CitH3 staining relative to the total tumor area using image analysis software.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams generated using Graphviz (DOT language) to visualize key signaling pathways and the experimental workflow.
Caption: PAD4-GSK3β-CDKN1A signaling pathway in colorectal cancer.
Caption: RAF-MEK-ERK signaling pathway in NET formation.
Caption: Experimental workflow for this compound in a CRC xenograft model.
References
- 1. This compound, an inhibitor of peptidyl arginine deiminase 4, increases the radiosensitivity of colorectal cancer and inhibits neutrophil extracellular traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encodeproject.org [encodeproject.org]
- 5. Treatment of Human Colon Cancer Xenografts with TRA-8 Anti-death Receptor 5 Antibody Alone or in Combination with CPT-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Citrullinated Histone H3 (Arg2) (F3C9B) Rabbit Monoclonal Antibody (IHC Formulated) | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Using GSK484 in Primary Human Neutrophil Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of GSK484, a selective inhibitor of Peptidyl Arginine Deiminase 4 (PAD4), in primary human neutrophil experiments. This document includes an overview of this compound's mechanism of action, detailed experimental protocols, and a summary of its effects on neutrophil functions.
Introduction to this compound
This compound is a potent and selective, reversible inhibitor of PAD4, a critical enzyme in the process of neutrophil extracellular trap (NET) formation, also known as NETosis.[1] PAD4 is a calcium-dependent enzyme that catalyzes the citrullination of arginine residues on histones, leading to chromatin decondensation—a key step in the formation of NETs.[1][2] Excessive NET formation is implicated in the pathogenesis of various diseases, including autoimmune disorders, thrombosis, and sepsis.[3] this compound offers a valuable tool for investigating the role of PAD4 and NETosis in these disease contexts. It binds to the low-calcium form of PAD4 and is competitive with its substrate.[1]
Mechanism of Action
This compound selectively inhibits PAD4, thereby preventing the citrullination of histones (e.g., H3) in neutrophils. This inhibition of histone citrullination prevents the decondensation of chromatin, which is a prerequisite for the expulsion of DNA to form NETs. Consequently, this compound effectively blocks NET formation induced by various physiological and pharmacological stimuli.[3][4][5]
Data Presentation: Efficacy and Specificity of this compound
The following tables summarize the quantitative data regarding the potency and effects of this compound in biochemical and cellular assays.
Table 1: Biochemical Potency of this compound and Control Compound GSK106
| Compound | Target | Assay Type | IC50 | Calcium Condition | Reference |
| This compound | PAD4 | Fluorescence Polarization (Binding) | 50 nM | Low Calcium | [1] |
| This compound | PAD4 | Fluorescence Polarization (Binding) | 250 nM | 2 mM Calcium | |
| GSK106 | PAD4 | Fluorescence Polarization (Binding) | > 100 µM | Not Specified | [1] |
Table 2: Cellular Activity of this compound in Primary Human Neutrophils
| Parameter | Stimulus | This compound Concentration | Effect | Reference |
| NET Formation | Ionomycin (4 µM) | 10 µM | Dramatic diminishment of NETs | [3] |
| NET Formation | S. aureus | Not Specified | Statistically significant reduction in diffused NETs | [3] |
| NET Formation | Various physiological agonists and PMA | 10 µM | Strong inhibition of NET formation | [4][5] |
| Histone H3 Citrullination | Ionomycin | 10 µM | Dramatic diminishment | [3] |
| Neutrophil Viability | Unstimulated | Not Specified | No effect observed | [3] |
Experimental Protocols
Protocol 1: Isolation of Primary Human Neutrophils
This protocol describes a standard method for isolating neutrophils from human peripheral blood.
Materials:
-
Anticoagulant (e.g., sodium citrate (B86180) or heparin)
-
Dextran (B179266) solution
-
Ficoll-Paque or other density gradient medium
-
Hypotonic lysis buffer (e.g., sterile water)
-
Phosphate-buffered saline (PBS)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
Procedure:
-
Collect whole blood from healthy donors into tubes containing an anticoagulant.
-
Perform dextran sedimentation to separate erythrocytes.
-
Layer the leukocyte-rich plasma onto a Ficoll-Paque density gradient.
-
Centrifuge to separate mononuclear cells from granulocytes.
-
Carefully aspirate the upper layers, leaving the neutrophil pellet.
-
Resuspend the pellet and perform hypotonic lysis to remove any remaining red blood cells.
-
Wash the neutrophil pellet with PBS.
-
Resuspend the purified neutrophils in RPMI 1640 medium supplemented with FBS.
-
Assess cell viability and purity (e.g., using Trypan blue exclusion and flow cytometry). A purity of >95% is recommended.
Protocol 2: Inhibition of NETosis with this compound
This protocol outlines the treatment of isolated human neutrophils with this compound to inhibit NET formation.
Materials:
-
Isolated human neutrophils (from Protocol 1)
-
This compound (and GSK106 as a negative control) dissolved in DMSO
-
NET-inducing stimulus (e.g., Ionomycin, Phorbol 12-myristate 13-acetate (PMA), or bacteria)
-
Cell culture plates (e.g., 96-well plate)
-
Culture medium (e.g., RPMI 1640)
Procedure:
-
Seed the isolated neutrophils in a suitable culture plate at a desired density.
-
Allow the neutrophils to adhere for a short period (e.g., 15-30 minutes) at 37°C.
-
Pre-treat the neutrophils with the desired concentration of this compound (typically 10 µM) or the negative control GSK106 for 15-30 minutes at 37°C.[4] A vehicle control (DMSO) should also be included.
-
Add the NET-inducing stimulus to the wells.
-
Incubate the plate for the required time to induce NETosis (typically 2-4 hours) at 37°C.[4]
-
Proceed with the chosen method for NET quantification.
Protocol 3: Quantification of NET Formation
NETs can be quantified using various methods, including fluorescence microscopy and plate-reader based assays.
A. Fluorescence Microscopy
Materials:
-
DNA stain (e.g., Hoechst 33342 or DAPI)
-
Antibody against citrullinated Histone H3 (H3Cit)
-
Antibody against Myeloperoxidase (MPO) or Neutrophil Elastase (NE)
-
Fluorescently labeled secondary antibodies
-
Fixative (e.g., paraformaldehyde)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
Procedure:
-
After incubation (Protocol 2, step 5), fix the cells with a suitable fixative.
-
Permeabilize the cells.
-
Incubate with primary antibodies against H3Cit and MPO/NE.
-
Wash and incubate with corresponding fluorescently labeled secondary antibodies.
-
Counterstain with a DNA dye.
-
Image the cells using a fluorescence microscope. NETs are identified as web-like structures of extracellular DNA co-localizing with H3Cit and MPO/NE.[3]
-
Quantify the percentage of NET-forming cells or the area of NETs.
B. Plate-Reader Assay with a Cell-Impermeable DNA Dye
Materials:
-
Cell-impermeable DNA dye (e.g., SYTOX Green)
-
DNase I
-
Plate reader with fluorescence capabilities
Procedure:
-
Add a cell-impermeable DNA dye to the neutrophil culture at the beginning of the stimulation period (Protocol 2, step 4).
-
Measure the fluorescence intensity at appropriate excitation/emission wavelengths over time using a plate reader. An increase in fluorescence indicates loss of membrane integrity and release of DNA.
-
At the end of the experiment, add DNase I to digest the NETs and confirm that the signal is from extracellular DNA.
Effects of this compound on Other Neutrophil Functions
While this compound is a potent inhibitor of NETosis, it is important to understand its effects on other key neutrophil functions.
-
Viability: this compound has been shown to have no effect on the viability of human neutrophils at concentrations effective for inhibiting NETosis.[3]
-
Phagocytosis and Degranulation: The current literature primarily focuses on the role of this compound in NETosis. While PAD4 is involved in various cellular processes, detailed studies on the direct impact of this compound on phagocytosis and degranulation in human neutrophils are limited. However, the general functions of neutrophils like phagocytosis and degranulation are considered distinct from NETosis.[2]
-
Chemotaxis: Some studies suggest that PAD4 may play a role in regulating chemokine production and neutrophil trafficking.[6] However, direct studies on the effect of this compound on the chemotactic ability of isolated human neutrophils are not extensively documented.
Mandatory Visualizations
Caption: Signaling pathway of PAD4-dependent NETosis and the inhibitory action of this compound.
Caption: Experimental workflow for studying the effect of this compound on NETosis in primary human neutrophils.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
Preparing GSK484 Stock Solutions for Preclinical Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK484 is a potent and selective, reversible inhibitor of Peptidyl Arginine Deiminase 4 (PAD4).[1][2] PAD4 is a critical enzyme in the process of citrullination, particularly of histones, which plays a significant role in gene regulation and the formation of neutrophil extracellular traps (NETs).[1] Due to its role in various inflammatory diseases and cancers, this compound is a valuable tool for in vitro and in vivo preclinical research.[3][4] Proper preparation of this compound stock solutions is crucial for accurate and reproducible experimental results. This document provides detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo applications.
This compound Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Weight | 510.03 g/mol |
| Appearance | White to off-white solid |
| Purity | >98% |
| Storage (Solid) | Store at -20°C, protect from air and moisture |
| Storage (in Solvent) | -80°C for up to 1 year; -20°C for up to 6 months |
Solubility Data
This compound exhibits varying solubility depending on the solvent. It is crucial to select the appropriate solvent based on the intended experimental application.
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (≥ 196.07 mM) | Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[2] Sonication or warming may be required. |
| Ethanol (B145695) (99.9%) | 25 mg/mL | Commonly used for preparing stock solutions for in vivo studies.[4][5] |
| Water | 10 mg/mL | Sonication is recommended to aid dissolution. |
| DMF | 30 mg/mL |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Experiments (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), suitable for most cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need 5.1 mg of this compound (Molecular Weight = 510.03 g/mol ).
-
Weigh this compound: Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 5.1 mg of this compound.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution. Gentle warming in a water bath may also be applied.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 6 months).[6]
Preparation of this compound Stock Solution for In Vivo Experiments (25 mg/mL in Ethanol)
This protocol is adapted from published studies for the preparation of this compound for intraperitoneal injections in mice.[4][5]
Materials:
-
This compound powder
-
100% Ethanol
-
Sterile 0.9% Sodium Chloride (NaCl) solution (saline)
-
Sterile vials
-
Calibrated balance
-
Vortex mixer
Protocol:
-
Prepare the Ethanol Stock Solution:
-
Weigh the desired amount of this compound powder.
-
Add 100% ethanol to achieve a concentration of 25 mg/mL.[4][5] For example, to prepare 1 mL of stock solution, dissolve 25 mg of this compound in 1 mL of 100% ethanol.
-
Vortex thoroughly until the compound is completely dissolved. This stock solution can be stored at -30°C.[4]
-
-
Prepare the Working Solution for Injection:
-
Shortly before injection, dilute the 25 mg/mL ethanol stock solution 1:50 in sterile 0.9% NaCl (saline).[5]
-
For example, to prepare 1 mL of the final injection solution, add 20 µL of the 25 mg/mL ethanol stock to 980 µL of sterile saline.
-
Mix thoroughly before administration.
-
Visualization of Experimental Workflow and Signaling Pathway
Workflow for Preparing this compound Stock Solutions
Caption: Workflow for preparing this compound stock solutions for in vitro and in vivo use.
Simplified Signaling Pathway of this compound Action
Caption: this compound inhibits PAD4, preventing histone citrullination and NET formation.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological targeting of peptidylarginine deiminase 4 prevents cancer-associated kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Potential off-target effects of Gsk484 in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Gsk484, a selective and reversible inhibitor of Peptidylarginine Deiminase 4 (PAD4).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of PAD4, an enzyme that catalyzes the conversion of arginine residues to citrulline on target proteins, a post-translational modification known as citrullination.[1] By inhibiting PAD4, this compound blocks the citrullination of key proteins like histones, which is a critical step in the formation of Neutrophil Extracellular Traps (NETs).[2][3] It preferentially binds to the low-calcium form of the enzyme.[1][3][4][5]
Q2: How selective is this compound for PAD4 over other PAD isozymes?
This compound exhibits high selectivity for PAD4 over other PAD isozymes (PAD1, PAD2, and PAD3).[3] The table below summarizes the inhibitory activity of this compound against various PAD isozymes.
| Isozyme | IC50 (nM) | Ki (µM) | Kii (µM) |
| PAD1 | >100,000 | 108 | 470 |
| PAD2 | >100,000 | 107 | 1350 |
| PAD3 | >100,000 | 2090 | 1230 |
| PAD4 (0 mM Ca2+) | 50 | 6.8 | 65 |
| PAD4 (2 mM Ca2+) | 250 | - | - |
Data compiled from multiple sources.[1][4][5]
Q3: Is there an inactive control compound available for this compound?
Yes, GSK106 is a structurally related compound that is inactive against PAD4 (IC50 > 100 µM) and can be used as a negative control in experiments to help confirm that the observed effects are due to PAD4 inhibition.[2][3]
Troubleshooting Guide
Problem 1: Unexpected or inconsistent results in cellular assays.
-
Potential Cause 1: Off-target effects on immune cells.
-
Explanation: While this compound is highly selective for PAD4, it has been observed to have effects on immune cells that may not be directly related to NETosis inhibition. Specifically, it can impair dendritic cell (DC) antigen presentation and reduce T-cell proliferation.[6] This is thought to occur, at least in part, through the inhibition of IL-2 production by T-cells.[6]
-
Recommendation:
-
When studying immune responses, consider the potential for these off-target effects.
-
Include appropriate controls, such as the inactive compound GSK106, to differentiate between PAD4-specific and off-target effects.[2][3]
-
Analyze a panel of cytokines beyond just those directly related to your primary hypothesis. In a model of experimental colitis, this compound did not significantly alter the levels of IL-1β, IL-4, and IL-10.[7] However, its effect on other cytokines in different experimental systems should be considered.
-
-
-
Potential Cause 2: Differential effects on NETosis pathways.
-
Explanation: The mechanism of NETosis can be dependent on the stimulus used. This compound is effective at inhibiting NETosis induced by calcium ionophores like ionomycin (B1663694), which triggers a PAD4-dependent pathway. However, it is less effective against NETosis induced by phorbol (B1677699) 12-myristate 13-acetate (PMA), which activates a NOX-dependent pathway that is largely independent of PAD4-mediated citrullination.
-
Recommendation:
-
Be aware of the stimulus you are using to induce NETosis and the specific pathway it activates.
-
To confirm PAD4-dependent NETosis, use a calcium ionophore like ionomycin as a positive control for this compound inhibition.
-
-
Problem 2: Difficulty replicating in vivo efficacy.
-
Potential Cause: Pharmacokinetics and dosing regimen.
-
Explanation: The in vivo efficacy of this compound can be influenced by its pharmacokinetic properties. In mice, this compound has a reported half-life of approximately 3.8 hours.[7] An insufficient dosing frequency may not maintain a therapeutic concentration of the inhibitor.
-
Recommendation:
-
Consider the pharmacokinetic profile of this compound in your animal model when designing your dosing regimen. Daily administration may be necessary to achieve sustained PAD4 inhibition.[5][7]
-
In a mouse model of cancer-associated kidney injury, a daily dose of 4 mg/kg was shown to be effective.[5] In a model of myocardial infarction, a higher dose of 10 mg/kg was used.[7]
-
-
Experimental Protocols & Methodologies
Key Experiment: Assessing the Impact of this compound on T-Cell Proliferation using CFSE.
This protocol provides a general framework for evaluating the effect of this compound on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dilution assay.
-
Materials:
-
Isolated T-cells
-
Complete RPMI-1640 medium
-
This compound (and GSK106 as a negative control)
-
CFSE dye
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies)
-
Flow cytometer
-
-
Procedure:
-
Cell Labeling:
-
Resuspend isolated T-cells at a concentration of 1-10 x 10^6 cells/mL in serum-free medium.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. The optimal concentration should be titrated for your specific cell type and experimental conditions.[8]
-
Quench the staining by adding 5 volumes of complete medium.
-
Wash the cells 2-3 times with complete medium to remove unbound dye.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled T-cells in complete medium.
-
Plate the cells in a 96-well plate.
-
Add your T-cell activation stimulus (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies).
-
Add this compound at various concentrations to the appropriate wells. Include vehicle control (e.g., DMSO) and an inactive control (GSK106) at the same concentrations. A typical starting concentration for this compound in cellular assays is between 1-10 µM.[2]
-
-
Incubation and Analysis:
-
Incubate the cells for 3-5 days at 37°C.
-
Harvest the cells and analyze by flow cytometry. The CFSE signal is typically detected in the FITC channel.
-
Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
-
-
Visualizations
Caption: Mechanism of this compound action on PAD4-mediated citrullination and NET formation.
Caption: Workflow for assessing this compound's effect on T-cell proliferation using CFSE.
Caption: Troubleshooting logic for unexpected results in this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Technical Support Center: Optimizing GSK484 Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro concentration of GSK484, a selective and reversible inhibitor of peptidylarginine deiminase 4 (PAD4), while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of peptidylarginine deiminase 4 (PAD4)[1][2]. PAD4 is a calcium-dependent enzyme that catalyzes the conversion of arginine residues on proteins to citrulline[3]. This post-translational modification, known as citrullination or deimination, is a key step in the formation of Neutrophil Extracellular Traps (NETs)[3][4]. By inhibiting PAD4, this compound blocks the citrullination of histones, which is essential for chromatin decondensation and the subsequent release of NETs[5][6].
Q2: What is a typical effective concentration range for this compound in cell culture experiments?
A2: The effective concentration of this compound can vary depending on the cell type, experimental conditions, and the specific biological question being addressed. Based on published data, in vitro concentrations typically range from the nanomolar to the low micromolar range. For instance, concentrations of 10 µM and 100 µM have been used to inhibit PAD4 citrullination in HEK293 cells and to reduce NET formation[1]. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.
Q3: Is this compound cytotoxic at higher concentrations?
A3: While this compound is a selective inhibitor, like most chemical compounds, it can exhibit cytotoxicity at high concentrations. The cytotoxic threshold will vary between cell lines. Therefore, it is essential to determine the maximum non-toxic concentration through standard cytotoxicity assays before proceeding with functional experiments. One study noted that a 4-hour treatment with this compound did not affect neutrophil viability[7].
Q4: How should I prepare and store this compound stock solutions?
A4: this compound hydrochloride is soluble in DMSO[1][8]. For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity[9].
Troubleshooting Guide
Problem 1: Significant cell death observed after this compound treatment.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: Perform a dose-response experiment to determine the IC50 for cytotoxicity in your specific cell line. Start with a broad range of concentrations and narrow down to a non-toxic range.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below toxic levels (typically ≤ 0.1%). Include a vehicle control (medium with the same concentration of DMSO without this compound) in your experiments to differentiate between compound and solvent effects[9].
-
-
Possible Cause 3: Sub-optimal cell health.
-
Solution: Ensure your cells are healthy, within a low passage number, and free from contamination before starting the experiment. Unhealthy cells are more susceptible to drug-induced stress.
-
Problem 2: No observable effect of this compound on the target pathway (e.g., NET formation).
-
Possible Cause 1: this compound concentration is too low.
-
Solution: Gradually increase the concentration of this compound. A dose-response experiment for the desired biological effect should be performed in parallel with the cytotoxicity assay to find the optimal therapeutic window.
-
-
Possible Cause 2: Insufficient incubation time.
-
Solution: Optimize the incubation time with this compound. The time required to observe an effect can vary depending on the biological process being studied.
-
-
Possible Cause 3: Calcium concentration in the medium.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Condition | Value | Reference |
| IC50 | PAD4 inhibition (no Calcium) | 50 nM | [1][10][11] |
| IC50 | PAD4 inhibition (2 mM Calcium) | 250 nM | [10][11] |
Table 2: Exemplary In Vitro Concentrations of this compound from Literature
| Cell Line | Concentration | Application | Reference |
| HEK293 cells | 100 µM | Inhibition of PAD4 citrullination | [1] |
| NB4 cells | 10 µM | Inhibition of NET formation | [1] |
| Human Neutrophils | Not specified | Inhibition of NET formation | [8] |
| Colorectal Cancer Cells | Not specified | Increasing radiosensitivity | [6][12] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability[13][14].
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment[13].
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells, which is an indicator of cytotoxicity[13].
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol and add it to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light. Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control. Plot the percentage of cytotoxicity against the log of the this compound concentration to determine the EC50 value.
Visualizations
Caption: this compound inhibits PAD4-mediated histone citrullination, a key step in NET formation.
Caption: Workflow for optimizing this compound concentration to balance efficacy and cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. Frontiers | Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound, an inhibitor of peptidyl arginine deiminase 4, increases the radiosensitivity of colorectal cancer and inhibits neutrophil extracellular traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Gsk484 In Vivo Efficacy: Technical Support Center
Welcome to the technical support center for Gsk484. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting in vivo efficacy issues with the PAD4 inhibitor, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common questions and issues that may arise during in vivo experiments with this compound.
Q1: My this compound treatment is not producing the expected therapeutic effect in my mouse model. What are the potential reasons?
Several factors could contribute to a lack of in vivo efficacy. Consider the following troubleshooting steps:
-
Confirm Target Engagement: It is crucial to verify that this compound is reaching its target and inhibiting PAD4 activity in your model. A lack of target engagement is a primary reason for failed efficacy. Please refer to the "Experimental Protocols" section for methods to assess PAD4 inhibition in vivo.
-
Dosing Regimen: The pharmacokinetic profile of this compound in mice shows a relatively short half-life.[1] Inadequate dosing frequency may lead to insufficient target coverage over time. Review the "Quantitative Data Summary" for pharmacokinetic details and consider if your dosing schedule is optimal. Daily administration may be necessary to maintain therapeutic concentrations.[1]
-
Administration and Formulation: Improper preparation and administration of this compound can significantly impact its bioavailability. Ensure you are using an appropriate vehicle and that the compound is fully solubilized before injection. Refer to the recommended formulation protocols below.
-
Disease Model Specifics: The role of PAD4 and NETosis can vary between disease models. In some instances, while this compound effectively reduces NETs, this may not translate to an improvement in all inflammatory biomarkers or disease outcomes.[1][2] It's important to have a clear understanding of the specific role of PAD4 in the pathophysiology of your model.
-
Calcium Concentration: this compound exhibits higher potency for PAD4 in the absence of calcium.[3][4][5] While systemic calcium levels are tightly regulated, local microenvironments with high calcium concentrations could potentially reduce the inhibitory activity of this compound.
Q2: How can I confirm that this compound is active in my in vivo experiment?
To confirm target engagement, you should measure the downstream effects of PAD4 inhibition. A reliable method is to quantify the levels of citrullinated histone H3 (Cit-H3), a specific marker of PAD4 activity, in tissue or blood samples from your experimental animals. A significant reduction in Cit-H3 levels in the this compound-treated group compared to the vehicle control group would indicate successful target inhibition. Western blotting or immunohistochemistry are common techniques for this analysis.
Q3: What are the recommended dosage and administration routes for this compound in mice?
The most commonly reported dosage for this compound in mice is 4 mg/kg , administered via intraperitoneal (IP) injection .[1][3][6] However, dosages up to 40 mg/kg have been used in some models.[7] The optimal dose may vary depending on the specific disease model and experimental endpoint. Daily administration is often employed to maintain sufficient drug exposure.[1][6]
Q4: What is the best way to formulate this compound for in vivo use?
This compound is hydrophobic and requires a specific formulation for in vivo administration. A common method is to first dissolve this compound in an organic solvent and then dilute it in a sterile aqueous solution. Here are two examples:
-
Ethanol (B145695) and Saline: Prepare a stock solution of this compound in 100% ethanol (e.g., 25 mg/mL).[1][4][5] Shortly before injection, dilute the stock solution with sterile saline (0.9% NaCl) to the final desired concentration.[1][4][5]
-
DMSO and PBS/Saline: Dissolve this compound in DMSO and then dilute with PBS or saline for injection. One protocol suggests adding PEG300 and Tween 80 to improve solubility and stability.[5]
Important: Always prepare the final working solution fresh on the day of use.[4] It is also recommended to sonicate the solution to ensure it is fully dissolved.[5]
Q5: Are there any known off-target effects of this compound that could be influencing my results?
This compound is reported to be a selective inhibitor of PAD4 with negligible activity against a panel of other proteins, including other PAD isoforms and histone deacetylases.[8] However, some studies suggest that the pharmacological inhibition of PAD4 with this compound may lead to different phenotypes compared to genetic knockout of PAD4, hinting at potential off-target effects or complex roles of PAD4 in cellular differentiation that are not solely dependent on its enzymatic activity.[9] For example, one study reported that this compound can directly impact T-cell proliferation.[9] Researchers should be mindful of these possibilities when interpreting their data.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published in vivo studies.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Reference |
| Half-life (t½) | 3.8 ± 1.5 hours | [1] |
| Blood Clearance (Clb) | 19 ± 3 mL/min/kg | [1] |
Table 2: In Vivo Dosage and Administration of this compound in Mouse Models
| Disease Model | Dosage | Administration Route | Frequency | Reference |
| Experimental Colitis | 4 mg/kg | Intraperitoneal (IP) | 4 times over 9 days | [1] |
| Cancer-associated Kidney Injury | 4 mg/kg | Intraperitoneal (IP) | Daily for 1 week | [6] |
| Arterial Intimal NETosis | 4 mg/kg | Intraperitoneal (IP) | Daily for 7 days | [10] |
| Endotoxic Shock | 40 mg/kg | Intraperitoneal (IP) | Single dose | [7] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study with this compound
-
This compound Formulation:
-
Prepare a 25 mg/mL stock solution of this compound in 100% ethanol.[1][4][5] Store at -20°C.
-
On the day of injection, thaw the stock solution and dilute it to the final desired concentration (e.g., 0.4 mg/mL for a 4 mg/kg dose in a 25g mouse with a 250 µL injection volume) with sterile 0.9% saline.[1][4][5] Ensure the solution is clear.
-
-
Animal Dosing:
-
Administer the prepared this compound solution to the treatment group via intraperitoneal (IP) injection.
-
Administer the vehicle control (a corresponding dilution of ethanol in saline) to the control group.
-
-
Assessment of Target Engagement (Pharmacodynamics):
-
At a relevant time point post-treatment (e.g., at the study endpoint or at peak drug concentration), collect blood and/or tissue samples.
-
For blood, isolate neutrophils. For tissues, prepare tissue lysates.
-
Perform Western blotting to detect the levels of citrullinated histone H3 (Cit-H3) and total histone H3. A reduction in the Cit-H3/Total H3 ratio in the this compound-treated group indicates target engagement.
-
-
Efficacy Assessment:
-
Monitor and measure disease-specific endpoints throughout the study (e.g., tumor volume, inflammatory scores, survival).
-
Visualizations
PAD4 Signaling Pathway in NETosis
Caption: The signaling pathway of PAD4-mediated NETosis and the inhibitory action of this compound.
Troubleshooting Workflow for this compound In Vivo Efficacy Issues
Caption: A stepwise workflow for troubleshooting common issues with this compound in vivo efficacy.
References
- 1. The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound hydrochloride | GTPL8577 | PAD4 Inhibitor | TargetMol [targetmol.com]
- 6. Pharmacological targeting of peptidylarginine deiminase 4 prevents cancer-associated kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of PAD2 Improves Survival in a Mouse Model of Lethal LPS-induced Endotoxic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Targeted delivery of protein arginine deiminase-4 inhibitors to limit arterial intimal NETosis and preserve endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gsk484 Potency and Calcium Dependence
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the impact of calcium concentration on the potency of Gsk484, a selective and reversible inhibitor of Peptidylarginine Deiminase 4 (PAD4).
Frequently Asked Questions (FAQs)
Q1: How does calcium concentration fundamentally affect the potency of this compound?
A1: The potency of this compound is critically dependent on the concentration of calcium (Ca²⁺). This compound demonstrates significantly higher affinity and inhibitory potency against the low-calcium or calcium-free form of its target enzyme, PAD4.[1][2][3][4] As calcium levels increase, the observed potency of this compound decreases markedly.[1][2]
Data Presentation: this compound IC₅₀ Variation with Calcium Concentration
The following table summarizes the quantitative impact of calcium on this compound's half-maximal inhibitory concentration (IC₅₀) as determined by in vitro binding assays.
| Calcium (Ca²⁺) Concentration | This compound IC₅₀ | Data Source(s) |
| 0 mM (Absence of Calcium) | 50 nM | [1][2][5][6] |
| 2 mM | 250 nM | [1][2][3][6] |
Q2: What is the underlying mechanism for this calcium-dependent inhibition?
A2: PAD4 is a calcium-dependent enzyme that requires Ca²⁺ for its catalytic activity.[3][4] Calcium binding induces a conformational change in the PAD4 active site. This compound preferentially binds to the calcium-deficient conformation of the enzyme.[2][4] In the absence of calcium, key residues in the active site are disordered, allowing this compound to bind with high affinity.[2] When calcium is present, the enzyme adopts a different conformation that is less favorable for this compound binding, resulting in lower inhibitory potency.[1][2] This mechanism contrasts with other inhibitors, such as halo-acetamidine compounds, which favor the high-calcium form of PAD4.[2]
Troubleshooting Guides
Issue: My observed this compound IC₅₀ is significantly higher than the reported 50 nM.
This is a common observation that can almost always be traced to the calcium concentration in the experimental setup. Use the following guide to troubleshoot your experiment.
Q: Why do my cell-based assay results show a ~10-fold lower potency compared to biochemical assays?
A: This is an expected outcome and is reported in the literature.[2][3] The discrepancy arises from several factors inherent to a cellular environment:
-
Intracellular Calcium: Resting intracellular Ca²⁺ concentrations are not zero and can increase significantly upon cell stimulation (e.g., with a calcium ionophore), which is a common method for activating PAD4 in cells.[2] This elevated Ca²⁺ shifts the PAD4 enzyme to its low-affinity state for this compound.
-
Cellular Permeability: The compound must cross the cell membrane to reach its intracellular target.
-
Intracellular Protein Binding: Non-specific binding of this compound to other cellular proteins can reduce its effective concentration at the target site.[3]
For these reasons, a decrease in potency from the biochemical IC₅₀ of 50 nM to the micromolar range in cellular assays is considered typical.
Experimental Protocols
Protocol 1: In Vitro PAD4 Inhibition (Fluorescence Polarization Binding Assay)
This protocol is adapted from methodologies used to characterize this compound and its analogs.[2][3] It serves to determine the IC₅₀ of this compound by measuring its ability to displace a fluorescently-labeled ligand from the PAD4 enzyme.
Materials:
-
Recombinant human PAD4 enzyme
-
Fluorescently labeled PAD4 ligand (e.g., GSK215)
-
This compound serial dilutions
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)
-
Calcium Chloride (CaCl₂) stock solution
-
EGTA stock solution
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Methodology:
-
Prepare Assay Buffers: Create two batches of Assay Buffer:
-
Low-Calcium Buffer: Assay Buffer supplemented with 2 mM EGTA.
-
High-Calcium Buffer: Assay Buffer supplemented with 2 mM CaCl₂.
-
-
Compound Plating: Prepare a serial dilution of this compound in 100% DMSO. Dispense a small volume (e.g., 100 nL) of each concentration into the wells of the 384-well plate. Include DMSO-only wells for controls.
-
Enzyme/Probe Mix: In each of the two buffer types, prepare a mix containing the PAD4 enzyme and the fluorescent ligand at their optimized concentrations.
-
Reaction Incubation: Dispense the Enzyme/Probe mix into the appropriate wells containing the pre-spotted compound. Mix gently and incubate at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Convert polarization values to percent inhibition relative to controls. Plot percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ for both low and high-calcium conditions.
Protocol 2: Cellular PAD4 Activity Assay (HEK293 Lysate)
This protocol outlines a method to measure this compound's inhibition of PAD4's citrullination activity in a cellular context, adapted from published methods.[2][5]
Materials:
-
HEK293 cells stably expressing PAD4
-
Standard cell culture reagents (DMEM, FBS)
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Phosphate-Buffered Saline (PBS) with 2 mM EGTA
-
Lysis Buffer (e.g., 50 mM Tris-Cl pH 7.4, 150 mM NaCl, 0.4% NP40, with protease inhibitors)
-
This compound stock solution in DMSO
-
PAD4 substrate (e.g., benzoyl-arginine ethyl ester - BAEE)
-
CaCl₂ stock solution
-
Detection reagents (e.g., Ammonia (B1221849) detection kit or antibodies for citrullinated proteins)
Methodology:
-
Cell Culture: Grow HEK293-PAD4 cells to sub-confluency.
-
Harvest and Wash: Harvest cells by centrifugation and wash the pellet once with ice-cold PBS containing 2 mM EGTA to chelate any extracellular calcium.[5]
-
Cell Lysis: Lyse the cell pellet in Lysis Buffer on ice.
-
Pre-incubation with Inhibitor: Aliquot the cell lysate and pre-incubate with desired concentrations of this compound (or DMSO as a vehicle control) for 20 minutes at 4°C.[5] This allows the inhibitor to bind to the low-calcium form of PAD4 present in the lysate.
-
Initiate Reaction: Start the citrullination reaction by adding the PAD4 substrate (e.g., BAEE) and CaCl₂ to a final concentration of 2 mM.[2][5]
-
Incubation: Incubate the reaction mixture for 30 minutes at 37°C.[5]
-
Detection: Terminate the reaction and measure the output. This can be done by quantifying ammonia release (a byproduct of citrullination) or by using Western blot to detect citrullinated histones or other target proteins.
-
Data Analysis: Compare the activity in this compound-treated samples to the vehicle control to determine the extent of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound = 98 HPLC 1652591-81-5 [sigmaaldrich.com]
Navigating GSK484: A Technical Guide to Experimental Success
Technical Support Center for GSK484 Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information to mitigate experimental variability and ensure the reproducibility of studies involving this compound, a selective and reversible PAD4 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during in vitro and in vivo experiments.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues that can lead to variability and a lack of reproducibility in experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values or reduced potency in biochemical assays. | Calcium Concentration Variability: this compound's potency is highly dependent on calcium concentration. Its IC50 is ~50 nM in the absence of calcium and ~250 nM in the presence of 2 mM calcium[1][2][3][4][5][6]. | Carefully control and report the calcium concentration in your assay buffer. Ensure consistency across all experiments. Consider using a calcium chelator like EGTA if a calcium-free condition is desired[2]. |
| Substrate Competition: this compound appears to be a substrate-competitive inhibitor[7][8]. The concentration of the substrate (e.g., BAEE) can influence the apparent potency. | Use a standardized substrate concentration, ideally at or below the Km value, to ensure consistent results. Report the substrate concentration used in your methods. | |
| Reagent Stability: Improper storage of this compound stock solutions can lead to degradation. | Prepare fresh dilutions from a properly stored stock solution for each experiment. This compound hydrochloride stock solution can be stored at -80°C for one year or -20°C for six months[1]. | |
| Variable effects on Neutrophil Extracellular Trap (NET) formation in cell-based assays. | Cell Viability Issues: High concentrations of this compound or prolonged incubation times may affect neutrophil viability, leading to inconsistent NETosis inhibition. | Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration and incubation time for your specific neutrophil source (human or mouse)[4]. This compound has been shown to have no effect on neutrophil viability at effective concentrations[4]. |
| Inconsistent Neutrophil Stimulation: The method and strength of neutrophil stimulation (e.g., ionomycin, S. aureus) can significantly impact the level of NETosis and the observed effect of this compound[4]. | Standardize the stimulation protocol, including the concentration of the stimulating agent and the incubation time. | |
| Off-Target Effects at High Concentrations: While this compound is selective for PAD4, very high concentrations might lead to off-target effects, confounding the results[4][6]. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Include a negative control compound like GSK106 (IC50 > 100 µM) to confirm that the observed effects are specific to PAD4 inhibition[7]. | |
| Inconsistent or unexpected results in in vivo studies. | Suboptimal Dosing Regimen: The pharmacokinetic profile of this compound, including its half-life of approximately 3.8 hours in mice, necessitates a carefully planned dosing schedule to maintain effective concentrations[9]. | Daily administration is often required to achieve optimal pharmacological activity[9]. The dosing regimen may need to be adjusted based on the experimental model and desired therapeutic effect. Doses of 4 mg/kg daily have been shown to be effective in mice[1][3][10]. |
| Variability in Animal Models: The underlying pathology and inflammatory state of the animal model can influence the response to this compound treatment[9]. | Clearly define and standardize the animal model, including age, sex, and disease induction methods. Ensure adequate group sizes to account for biological variability. | |
| Formulation and Administration: Improper dissolution or administration of this compound can lead to variable bioavailability. | A common formulation involves dissolving this compound in ethanol (B145695) to create a stock solution, which is then further diluted in sterile saline before intraperitoneal injection[9][10]. Ensure complete dissolution and consistent administration technique. | |
| Difficulty reproducing published data. | Differences in Experimental Protocols: Minor variations in protocols, reagents, or cell lines can lead to significant differences in results. This is a known challenge in preclinical research[11]. | Meticulously follow the detailed methodologies provided in publications. Pay close attention to details such as cell line source, passage number, and specific reagent catalog numbers. |
| Lack of a Negative Control: Without a structurally similar but inactive control compound, it is difficult to attribute the observed effects solely to PAD4 inhibition. | Always include a negative control, such as GSK106, in your experiments to validate the specificity of this compound's effects. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a selective and reversible inhibitor of peptidylarginine deiminase 4 (PAD4)[1][2][12]. PAD4 is an enzyme that catalyzes the conversion of arginine residues in proteins to citrulline. This process, known as citrullination or deimination, is crucial for the formation of Neutrophil Extracellular Traps (NETs)[7]. By inhibiting PAD4, this compound blocks histone citrullination, a key step in chromatin decondensation required for NET formation[13].
2. How does calcium concentration affect this compound activity?
The potency of this compound is significantly influenced by calcium concentration. It demonstrates higher affinity and inhibitory activity in low-calcium or calcium-free conditions. The reported IC50 values are approximately 50 nM in the absence of calcium and 250 nM in the presence of 2 mM calcium[1][3][4][5][6]. This is because this compound preferentially binds to the low-calcium conformation of PAD4[7][8][14].
3. What are the recommended concentrations for in vitro and in vivo experiments?
-
In Vitro : For cell-based assays, concentrations up to 10 µM are often used[2][5]. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay conditions.
-
In Vivo : In mouse models, a common dosage is 4 mg/kg administered daily via intraperitoneal injection[1][3][10][15]. The dosing frequency may need to be adjusted based on the experimental model and the half-life of the compound[9].
4. How should I prepare and store this compound?
This compound hydrochloride is soluble in water, ethanol, DMSO, and DMF[14]. For in vivo studies, a stock solution is often prepared in 100% ethanol (e.g., 25 mg/mL) and stored at -20°C or -80°C. This stock is then diluted in sterile saline immediately before injection[9][10]. For long-term storage, keep the stock solution at -80°C for up to one year[1].
5. What are the known off-target effects of this compound?
This compound has been shown to be highly selective for PAD4 over other PAD isoforms (PAD1, PAD2, and PAD3) and has negligible activity against a panel of 50 other unrelated proteins[4][6][7]. However, as with any chemical inhibitor, the potential for off-target effects increases with concentration. Therefore, using the lowest effective concentration and including a negative control compound is essential. Recent studies suggest that at concentrations of 1 µM and higher, this compound may induce phospholipidosis in live-cell assays, indicating potential adverse effects at higher concentrations[5].
6. Can this compound affect other cell types besides neutrophils?
While the primary focus of this compound research has been on its effects on neutrophils and NETosis, some studies suggest it may have direct effects on other immune cells. For instance, this compound has been shown to impair dendritic cell antigen presentation and T cell proliferation, in part by affecting IL-2 production[13]. Researchers should consider these potential immunomodulatory effects when designing and interpreting experiments.
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| IC50 (PAD4) | 50 nM | In the absence of Calcium | [1][2][3][4][5][6][7][8][14] |
| IC50 (PAD4) | 250 nM | In the presence of 2 mM Calcium | [1][3][4][5][6] |
| In Vivo Dosage (Mouse) | 4 mg/kg, daily | Intraperitoneal injection | [1][3][10][15] |
| Half-life (Mouse) | 3.8 ± 1.5 h | [9] | |
| Blood Clearance (Mouse) | 19 ± 3 ml/min/kg | [9] |
Experimental Protocols
Biochemical PAD4 Inhibition Assay (Ammonia Release)
This protocol is adapted from methodologies used to assess the biochemical potency of this compound[4][6].
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES, 50 mM NaCl, 2 mM DTT, 0.6 mg/mL BSA, pH 8.0.
-
PAD4 Enzyme: Dilute recombinant PAD4 to 30 nM in Assay Buffer.
-
Substrate: Prepare a stock solution of benzoyl-arginine ethyl ester (BAEE).
-
This compound: Prepare a serial dilution of this compound in DMSO.
-
-
Assay Procedure:
-
Add various concentrations of this compound or DMSO (vehicle control) to the wells of a microplate.
-
Add the diluted PAD4 enzyme to each well and incubate.
-
Initiate the reaction by adding the BAEE substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 50 minutes).
-
Measure the release of ammonia (B1221849) using a commercially available ammonia detection kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
In Vitro NETosis Inhibition Assay (Human Neutrophils)
This protocol is based on methods for assessing the effect of this compound on NET formation in isolated human neutrophils[4][6].
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque), followed by dextran (B179266) sedimentation and hypotonic lysis of red blood cells.
-
Resuspend the purified neutrophils in an appropriate cell culture medium.
-
-
Assay Procedure:
-
Seed the neutrophils in a multi-well plate.
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control for 45 minutes at 37°C.
-
Stimulate NETosis by adding a stimulating agent (e.g., 2 µM calcium ionophore) and incubate for 60 minutes at 37°C.
-
Fix the cells with paraformaldehyde.
-
-
NET Visualization and Quantification:
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Stain for NET components, such as citrullinated histone H3 (H3Cit) using a specific antibody and DNA with a fluorescent dye (e.g., Hoechst 33342).
-
Visualize the NETs using fluorescence microscopy and quantify the number of NET-forming cells or the area of NETs using image analysis software.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting PAD4-mediated NET formation.
Caption: A typical experimental workflow for assessing this compound's effect on NETosis.
Caption: A logical diagram for troubleshooting inconsistent this compound experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. scispace.com [scispace.com]
- 7. This compound | Structural Genomics Consortium [thesgc.org]
- 8. medkoo.com [medkoo.com]
- 9. The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological targeting of peptidylarginine deiminase 4 prevents cancer-associated kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Large inherent variability in data derived from highly standardised cell culture experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. biorxiv.org [biorxiv.org]
- 14. caymanchem.com [caymanchem.com]
- 15. tandfonline.com [tandfonline.com]
Minimizing Gsk484 off-target effects in experimental design
This guide provides researchers, scientists, and drug development professionals with essential information for designing experiments using GSK484, a selective inhibitor of Peptidylarginine Deiminase 4 (PAD4), with a focus on minimizing and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A1: this compound is an experimental drug that acts as a potent, selective, and reversible inhibitor of Peptidylarginine Deiminase 4 (PAD4).[1][2][3] PAD4 is a calcium-dependent enzyme that converts arginine residues on proteins to citrulline.[3][4] This post-translational modification, known as citrullination or deimination, is crucial in various biological processes, including chromatin decondensation during the formation of Neutrophil Extracellular Traps (NETs) and gene regulation.[3][5] this compound preferentially binds to the low-calcium form of PAD4.[3][4][6]
Q2: What are the known off-target effects of this compound?
A2: this compound is reported to be highly selective for PAD4. Screening against a panel of 50 unrelated proteins, including various kinases and histone deacetylases (HDACs), showed negligible off-target activity.[7] However, some studies have noted that discrepancies between results from this compound treatment and those from PAD4 genetic knockout models could potentially be attributed to off-target effects.[8] For instance, in a model of experimental colitis, off-target effects were suggested as a possible reason why this compound treatment did not improve clinical symptoms despite reducing mucosal NETosis.[9] As with any chemical inhibitor, the potential for unknown off-targets should be considered in experimental design.
Q3: How can I confirm that the observed effects in my experiment are due to PAD4 inhibition?
A3: To ensure the observed phenotype is a direct result of PAD4 inhibition, a multi-pronged approach is recommended:
-
Use a Negative Control: Employ a structurally related but inactive control compound, such as GSK106 (IC50 > 100 µM), to confirm that the observed effects are not due to the chemical scaffold itself.[3]
-
Dose-Response Analysis: Perform experiments across a range of this compound concentrations to establish a clear dose-response relationship. The effective concentration should align with the known cellular potency of the inhibitor.[7]
-
Target Engagement Biomarkers: Directly measure the inhibition of PAD4 activity in your experimental system. A common method is to use Western blotting to detect the levels of citrullinated histone H3 (H3Cit), a primary substrate of PAD4.[7][10] A reduction in H3Cit levels upon this compound treatment confirms target engagement.
-
Genetic Validation: Compare the phenotype from this compound treatment with results from genetic knockdown (siRNA, shRNA) or knockout (CRISPR/Cas9) of the PADI4 gene.[11] Concordant results strongly support an on-target effect.
-
Rescue Experiments: In a PAD4-knockout background, the addition of this compound should not produce the same effect observed in wild-type cells. Conversely, overexpressing a drug-resistant mutant of PAD4 could rescue the cellular phenotype, confirming the on-target activity is critical.[11]
Q4: My results with this compound differ from those reported with PAD4 knockout/knockdown models. What could be the cause?
A4: Discrepancies between chemical inhibition and genetic perturbation can arise from several factors:
-
Off-Target Effects: As discussed, this compound may have unknown off-targets that contribute to the observed phenotype.[8]
-
Incomplete Inhibition: The concentration or duration of this compound treatment may not be sufficient to fully inhibit PAD4 activity to the same extent as a genetic knockout.
-
Adaptive Responses: Long-term genetic knockout can lead to compensatory changes in cellular signaling pathways that are not present during acute chemical inhibition.[12]
-
Enzyme vs. Scaffolding Role: A chemical inhibitor blocks the catalytic activity of PAD4. A genetic knockout removes the entire protein, eliminating both its catalytic and any potential non-catalytic scaffolding functions. The observed phenotype in a knockout model could be due to the loss of either function.
Q5: What is the recommended concentration range for this compound in cellular assays?
A5: The potency of this compound is dependent on intracellular calcium levels.[4][6] While its biochemical IC50 is ~50 nM in the absence of calcium, a drop in cellular potency of approximately 10- to 20-fold is often observed.[4][7] Therefore, a starting concentration range of 1 µM to 10 µM is typically used in cellular assays to inhibit NET formation and histone citrullination.[7][10] It is crucial to determine the optimal concentration for your specific cell type and experimental conditions by performing a dose-response curve.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| High cytotoxicity at effective concentrations | Off-target toxicity or compound precipitation. | 1. Perform a cell viability assay (e.g., MTT, trypan blue) across a range of this compound concentrations. 2. Use the lowest effective concentration that shows target engagement (e.g., reduced H3Cit). 3. Check the solubility of this compound in your specific culture media; use a vehicle control (e.g., DMSO) to rule out solvent toxicity.[12] |
| Inconsistent or unexpected results | Inhibitor instability, off-target effects, or activation of compensatory pathways. | 1. Prepare fresh stock solutions of this compound. 2. Confirm target engagement using Western blot for citrullinated proteins. 3. Perform genetic validation (siRNA/CRISPR) to confirm the phenotype is PAD4-dependent.[11] 4. Probe for activation of known compensatory signaling pathways using protein analysis techniques.[12] |
| No effect on NET formation | Suboptimal stimulation, incorrect inhibitor concentration, or cell type resistance. | 1. Ensure your stimulus (e.g., PMA, ionomycin, bacteria) is potent enough to induce NETosis.[7][10] 2. Perform a dose-response experiment with this compound to find the effective concentration for your cells. 3. Confirm PAD4 expression in your cell model. |
Quantitative Data Summary
The inhibitory activity of this compound is highly selective for PAD4 over other PAD isozymes. Its potency is influenced by calcium concentration.
| Target | Assay Type | Condition | IC50 / Ki Value | Reference |
| PAD4 | Fluorescence Polarization | No Ca2+ | IC50 = 50 nM | [4][6] |
| PAD4 | Fluorescence Polarization | 2 mM Ca2+ | IC50 = 250 nM | [4][6] |
| PAD4 | Enzyme Kinetics | - | Ki = 6.8 µM, Kii = 65 µM | [4] |
| PAD1 | Enzyme Kinetics | - | Ki = 108 µM, Kii = 470 µM | [4] |
| PAD2 | Enzyme Kinetics | - | Ki = 107 µM, Kii = 1350 µM | [4] |
| PAD3 | Enzyme Kinetics | - | Ki = 2090 µM, Kii = 1230 µM | [4] |
IC50: Half-maximal inhibitory concentration. Ki: Competitive inhibition constant. Kii: Uncompetitive inhibition constant.
Experimental Protocols & Visualizations
Validating On-Target vs. Off-Target Effects
This workflow provides a systematic approach to distinguishing on-target from potential off-target effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
GSK484 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dose-response curves for the PAD4 inhibitor, GSK484. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and reversible inhibitor of Peptidylarginine Deiminase 4 (PAD4), an enzyme that plays a critical role in the process of citrullination.[1][2][3] Citrullination is the post-translational modification of arginine residues to citrulline. By inhibiting PAD4, this compound blocks this process, which is a key step in the formation of Neutrophil Extracellular Traps (NETs).[4][5] NETosis is a form of programmed cell death in neutrophils, and its dysregulation is implicated in various inflammatory and autoimmune diseases.[6]
Q2: What is the typical IC50 of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for PAD4 is dependent on the calcium concentration in the assay. In the absence of calcium, the IC50 is approximately 50 nM.[1][2][7][8][9] In the presence of 2 mM calcium, the potency is lower, with a reported IC50 of about 250 nM.[1][7][8]
Q3: What concentration range of this compound should I use for my initial dose-response experiment?
A3: For an initial dose-response experiment, it is advisable to test a wide range of concentrations spanning several orders of magnitude around the expected IC50. A suggested starting range would be from 1 nM to 100 µM. This broad range will help in identifying the full inhibitory curve, including the baseline, the steep part of the curve, and the maximal inhibition.
Q4: How does calcium concentration affect this compound activity?
A4: Calcium is a critical cofactor for PAD4 enzyme activity. This compound exhibits higher potency in the absence of calcium.[1][8] It is crucial to control and report the calcium concentration in your experimental buffer, as variations will significantly impact the measured IC50 and the overall dose-response relationship.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Inconsistent cell seeding density.- Pipetting errors during serial dilutions.- Edge effects in multi-well plates. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and change tips for each dilution.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| No dose-response effect observed | - this compound concentration range is too low or too high.- Inactive compound due to improper storage.- The chosen cell line does not express sufficient levels of PAD4. | - Perform a wider range of serial dilutions (e.g., 0.1 nM to 100 µM).- Store this compound as recommended by the manufacturer, typically at -20°C or -80°C, and protect from light.[1]- Confirm PAD4 expression in your cell line using qPCR or Western blot. |
| Steep but incomplete dose-response curve | - Limited solubility of this compound at higher concentrations.- Off-target effects at high concentrations leading to cell toxicity. | - Check the solubility of this compound in your assay medium. Consider using a solvent like DMSO at a final concentration that does not exceed 0.5%.- Include a cell viability assay (e.g., MTT or Trypan Blue) in parallel to your dose-response experiment to monitor for cytotoxicity. |
| Shift in IC50 compared to literature values | - Different calcium concentrations in the assay buffer.- Variations in cell type, cell passage number, or cell health.- Differences in assay incubation time. | - Standardize and report the calcium concentration in your experimental methods.- Use cells within a consistent passage number range and ensure they are healthy and in the exponential growth phase.- Optimize and keep the incubation time consistent across all experiments. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound, highlighting the influence of calcium.
| Parameter | Condition | Value | Reference(s) |
| IC50 | PAD4, in the absence of Calcium | 50 nM | [1][2][7][8][9] |
| IC50 | PAD4, in the presence of 2 mM Calcium | 250 nM | [1][7][8] |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Determination using a Cell-Based Assay
This protocol describes a general method for determining the dose-response curve of this compound in a cell-based assay measuring downstream effects of PAD4 inhibition, such as histone citrullination.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell line of interest (e.g., human neutrophils, HL-60 cells)
-
Appropriate cell culture medium
-
Assay buffer (with and without calcium)
-
Reagents for inducing NETosis (e.g., PMA or ionomycin)
-
Detection reagents for histone citrullination (e.g., anti-citrullinated histone H3 antibody)
-
Multi-well plates (96-well or 384-well)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to prepare 2X concentrated solutions for addition to the cells.
-
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a multi-well plate at a predetermined optimal density.
-
Allow cells to adhere and stabilize overnight in a CO2 incubator.
-
-
Compound Treatment:
-
Remove the old medium and add fresh medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration) and a positive control (a known inhibitor of PAD4, if available).
-
Incubate the cells with the compound for a predetermined period (e.g., 1-2 hours).
-
-
Induction of PAD4 Activity:
-
Add the inducing agent (e.g., PMA) to all wells except the negative control.
-
Incubate for the optimal time to induce citrullination (e.g., 4 hours).
-
-
Detection of Response:
-
Lyse the cells and perform an ELISA or Western blot using an antibody specific for citrullinated histone H3 to quantify the extent of inhibition.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0% inhibition) and a background control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits the PAD4 enzyme, blocking histone citrullination and NET formation.
Caption: Experimental workflow for determining the dose-response curve of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: GSK484 in Experimental Colitis Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GSK484, a PAD4 inhibitor, in experimental colitis models. The information is based on findings where this compound, despite effectively reducing neutrophil extracellular traps (NETs), did not lead to an improvement in clinical and inflammatory markers of colitis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in the context of colitis?
This compound is a potent and selective inhibitor of peptidylarginine deiminase 4 (PAD4). In inflammatory conditions like colitis, neutrophils are recruited to the site of inflammation and can release neutrophil extracellular traps (NETs), a web-like structure of DNA, histones, and granular proteins. The formation of NETs is dependent on the citrullination of histones by PAD4. Therefore, this compound is used to reduce the formation of NETs, which are implicated in the pathogenesis of inflammatory bowel disease (IBD).[1][2][3][4]
Q2: I've administered this compound in my DSS-induced colitis model, and while I see a reduction in NETs, the overall disease severity isn't improving. Is this a known issue?
Yes, this is a documented outcome. Studies have shown that while this compound can significantly diminish NET density in the colonic mucosa of mice with dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis, it may fail to improve key clinical and inflammatory markers.[1][2][3][4] This includes a lack of improvement in the Disease Activity Index (DAI), body weight loss, and levels of inflammatory biomarkers.[1]
Q3: Why might this compound reduce NETs without ameliorating colitis symptoms?
Several factors could contribute to this observation:
-
Off-Target Effects: this compound may have off-target effects that could confound the expected therapeutic outcome. For instance, it has been observed to impact mast cell responses, which could potentially counteract the benefits of NET reduction.[1]
-
Dosage and Administration: The dosage and timing of this compound administration are critical. The lack of clinical improvement could suggest that the dosing regimen used was not optimal for achieving a therapeutic effect, even though it was sufficient to reduce NETs.[1][2][3] Further dose-response studies are warranted.
-
Complexity of Colitis Pathogenesis: The pathogenesis of IBD is multifaceted and involves more than just NET formation. Other inflammatory pathways may play a more dominant role in the specific experimental model, meaning that targeting NETs alone is insufficient to resolve the inflammation.[1][2][3]
Troubleshooting Guide
Problem: Lack of Therapeutic Efficacy Despite Target Engagement
Symptom: You observe a significant reduction in NET formation in the colon (target engagement) after this compound administration, but there is no significant improvement in clinical scores (DAI, body weight) or inflammatory markers (e.g., MPO, fecal calprotectin).
Possible Causes and Solutions:
-
Suboptimal Dosing Regimen:
-
Troubleshooting Step: Conduct a dose-response study to identify the optimal therapeutic dose of this compound. The effective dose for reducing NETs may not be the same as the dose required for a clinical effect.
-
Consideration: Evaluate different frequencies and durations of administration.
-
-
Off-Target Effects:
-
Troubleshooting Step: Investigate potential off-target effects of this compound in your model system. This could involve analyzing other immune cell populations and their activation states (e.g., mast cells).[1]
-
Consideration: Use a complementary approach to inhibit NETs, such as a different PAD4 inhibitor or DNase I treatment, to see if the results are consistent.
-
-
Model-Specific Pathophysiology:
-
Troubleshooting Step: Consider the specific drivers of inflammation in your chosen colitis model (e.g., DSS vs. TNBS). The relative contribution of NETs to the overall pathology may vary between models.
-
Consideration: In a DSS model, where epithelial damage is a primary driver, targeting NETs alone may not be sufficient to promote mucosal healing.[1][4]
-
Experimental Protocols
DSS-Induced Acute Colitis Model
-
Animals: Male C57BL/6 mice (6 weeks of age).[1]
-
Induction of Colitis: Administer 2% (w/v) dextran sodium sulfate (DSS; molecular weight 36–50 kDa) in the drinking water ad libitum for a specified period (e.g., 9 days).[1][2] Replace the DSS solution every 3 days.[1]
-
This compound Administration:
Assessment of Colitis Severity
-
Disease Activity Index (DAI): Calculate daily based on weight loss, stool consistency, and rectal bleeding.
-
Macroscopic Assessment: After euthanasia, measure colon length and check for visible signs of damage.
-
Histology: Collect colon tissue for histological analysis (e.g., H&E staining) to assess architectural damage and inflammatory cell infiltration.[1][4]
-
Biomarker Analysis: Measure levels of inflammatory markers such as myeloperoxidase (MPO) and calprotectin in colon tissue homogenates or fecal samples.[1]
Data Presentation
Table 1: Effect of this compound on Clinical Parameters in DSS-Induced Colitis
| Treatment Group | Body Weight Change (%) | Disease Activity Index (DAI) | Colon Length (cm) |
| Control | Gain | 0 | ~8.0 |
| DSS + Vehicle | Loss | Increased | Shortened |
| DSS + this compound (4 mg/kg) | No significant improvement vs. Vehicle | No significant improvement vs. Vehicle | No significant improvement vs. Vehicle |
Note: This table summarizes the expected qualitative outcomes based on published findings.[1]
Table 2: Effect of this compound on Inflammatory Markers
| Treatment Group | Colonic NET Density | Colonic MPO Activity | Fecal Calprotectin |
| Control | Low | Low | Low |
| DSS + Vehicle | High | High | High |
| DSS + this compound (4 mg/kg) | Significantly Reduced | No significant reduction | No significant reduction |
Note: This table summarizes the expected qualitative outcomes based on published findings.[1]
Visualizations
References
- 1. The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to GSK484 and GSK199 for In Vivo Research
For researchers investigating the role of Peptidylarginine Deiminase 4 (PAD4) in various pathological processes, the choice of a selective and potent inhibitor is critical for robust in vivo studies. This guide provides a detailed comparison of two widely used PAD4 inhibitors, GSK484 and GSK199, to aid drug development professionals and scientists in selecting the optimal compound for their research needs. Both molecules are reversible inhibitors of PAD4, an enzyme implicated in inflammatory diseases and cancer through its role in histone citrullination and the formation of neutrophil extracellular traps (NETs).
Performance and Potency
This compound and GSK199 are both highly selective for PAD4 over other PAD isoforms.[1][2][3] However, this compound generally exhibits greater potency. The inhibitory concentrations (IC50) for both compounds are influenced by calcium levels, a key cofactor for PAD4 activity.
Table 1: In Vitro Potency of this compound and GSK199
| Compound | Target | IC50 (no Calcium) | IC50 (2 mM Calcium) | Mechanism of Action |
| This compound | PAD4 | 50 nM[2][4][5] | 250 nM[2][5] | Reversible, binds to the low-calcium form of PAD4[1][3] |
| GSK199 | PAD4 | 200 nM[2][6] | 1 µM[2] | Reversible, selective PAD4 inhibitor[6][7] |
In Vivo Applications and Efficacy
Both inhibitors have been successfully employed in various animal models to probe the function of PAD4.
This compound has demonstrated efficacy in models of:
-
Cancer-associated kidney injury: Daily administration of 4 mg/kg this compound for one week reversed signs of kidney dysfunction in tumor-bearing mice.[5][8]
-
Colorectal cancer: this compound increased the radiosensitivity of colorectal cancer and inhibited NET formation in vivo.[9]
-
Experimental colitis: Intraperitoneal injections of 4 mg/kg this compound four times over nine days significantly reduced mucosal NETs in a mouse model of colitis.[10]
-
Arterial intimal NETosis: Targeted delivery of this compound has been shown to reduce NET release in vivo.[11]
GSK199 has been effective in models of:
-
Collagen-Induced Arthritis (CIA): Daily administration of 30 mg/kg GSK199 significantly reduced clinical disease activity and joint destruction in a murine model of rheumatoid arthritis.[7][12] At a lower dose of 10 mg/kg, it significantly decreased complement C3 deposition.[7][12]
Signaling Pathway and Experimental Workflow
The primary mechanism of action for both this compound and GSK199 is the inhibition of PAD4, which plays a crucial role in the process of citrullination and subsequent NETosis.
A typical in vivo experimental workflow involves inhibitor administration followed by sample collection for analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducible in vivo experiments. Below are representative protocols for the use of this compound and GSK199.
This compound Protocol for Experimental Colitis
-
Animal Model: Male C57BL/6 mice.
-
Induction of Colitis: 2% w/v dextran (B179266) sodium sulfate (B86663) (DSS) in drinking water ad libitum.
-
Inhibitor Preparation: A stock solution of this compound (25 mg/ml) is prepared in 100% ethanol (B145695) and stored at -30℃. For injection, the stock is diluted with sterile saline.
-
Administration: Intraperitoneal injection of this compound at a dose of 4 mg/kg, administered four times over a 9-day period.[10]
-
Endpoint Analysis: Assessment of disease activity index (weight loss, stool consistency, rectal bleeding), histological analysis of colon tissue for damage and goblet cell loss, and quantification of NETs in the colonic mucosa.[10]
GSK199 Protocol for Collagen-Induced Arthritis (CIA)
-
Animal Model: DBA1/J mice.
-
Induction of Arthritis: Immunization with bovine type II collagen on days 0 and 21.
-
Inhibitor Administration: Daily oral gavage of GSK199 at a dose of 30 mg/kg, starting from the time of the first collagen immunization.
-
Endpoint Analysis: Monitoring of clinical disease activity from day 21 to 35. Histological analysis of joints for synovial inflammation, pannus formation, and cartilage and bone damage. Immunohistochemistry for complement C3 deposition. Analysis of serum and joint citrulline levels and autoantibodies.[7][12]
Summary and Recommendations
Both this compound and GSK199 are valuable tools for the in vivo investigation of PAD4.
-
This compound is the more potent of the two inhibitors and may be preferred when maximal inhibition of PAD4 is desired. It has shown efficacy across a range of inflammatory and cancer models.
-
GSK199 has been well-characterized in the context of autoimmune arthritis and provides a robust option for studies in this area.
The choice between this compound and GSK199 will ultimately depend on the specific research question, the animal model being used, and the desired dosing regimen. Researchers should carefully consider the pharmacokinetic and pharmacodynamic properties of each compound in their model system to ensure optimal experimental design.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted delivery of protein arginine deiminase-4 inhibitors to limit arterial intimal NETosis and preserve endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK106: A Validated Negative Control for Elucidating PAD4-Specific Effects of GSK484
A comprehensive guide for researchers on the comparative analysis of the potent PAD4 inhibitor, GSK484, and its inactive analogue, GSK106, in cellular and biochemical assays.
This guide provides a detailed comparison of this compound, a selective and potent inhibitor of Protein Arginine Deiminase 4 (PAD4), and GSK106, a structurally similar but inactive compound. The availability of a validated negative control is crucial for unequivocally attributing the observed biological effects to the specific inhibition of the intended target. Here, we present quantitative data, detailed experimental protocols, and visual diagrams to assist researchers in utilizing GSK106 as a reliable negative control in experiments involving this compound.
Comparative Analysis of this compound and GSK106 Activity
This compound is a reversible inhibitor that potently binds to the low-calcium form of PAD4, an enzyme pivotal in the process of citrullination and the formation of neutrophil extracellular traps (NETs).[1][2][3][4] In stark contrast, GSK106 demonstrates negligible inhibitory activity against PAD4, establishing it as an ideal negative control to confirm that the cellular effects of this compound are a direct consequence of PAD4 inhibition.[1][4]
| Compound | Target | IC50 (in the absence of Calcium) | Key Characteristics |
| This compound | PAD4 | 50 nM[1][2][4][5][6] | Potent and selective reversible inhibitor of PAD4.[2][5][6] Inhibits cellular citrullination and NET formation.[1][4] |
| GSK106 | PAD4 | > 100 µM[1][4] | Structurally related to this compound but inactive against PAD4.[1][4][7] Used to confirm PAD4-specific effects in experiments.[1][4][8] |
Experimental Protocols
To differentiate the specific activity of this compound from off-target effects, it is essential to run parallel experiments with GSK106. Below are detailed protocols for key experiments.
In Vitro Citrullination Assay
This assay biochemically measures the ability of the compounds to inhibit PAD4-catalyzed citrullination of a substrate.
Protocol:
-
Reagents: Recombinant PAD4 enzyme, assay buffer (100 mM HEPES, 50 mM NaCl, 2 mM DTT, pH 7.4), N-α-benzoyl-L-arginine ethyl ester (BAEE) substrate, this compound, GSK106, and a detection reagent for ammonia (B1221849) or a specific antibody for citrullinated proteins.
-
Procedure:
-
Prepare serial dilutions of this compound and GSK106.
-
In a 96-well plate, add the recombinant PAD4 enzyme to the assay buffer.
-
Add the different concentrations of this compound or GSK106 to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the BAEE substrate and calcium chloride (final concentration, e.g., 10 mM).
-
Incubate for 1 hour at 37°C.
-
Stop the reaction.
-
Detect the amount of citrullination. This can be done by measuring the ammonia produced, a byproduct of the reaction, or by using an antibody that specifically recognizes the citrullinated substrate via Western blot or ELISA.[7]
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for this compound. GSK106 should show no significant inhibition at comparable concentrations.
Neutrophil Extracellular Trap (NET) Formation Assay
This cell-based assay assesses the ability of the compounds to inhibit NET formation in isolated neutrophils.
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human or mouse blood using standard methods like density gradient centrifugation.
-
Cell Treatment:
-
Seed the isolated neutrophils in a multi-well plate.
-
Pre-incubate the cells with various concentrations of this compound, GSK106, or a vehicle control (e.g., DMSO) for 30-60 minutes at 37°C.
-
-
NET Induction: Stimulate the neutrophils to produce NETs using an agonist such as phorbol (B1677699) 12-myristate 13-acetate (PMA), calcium ionophore (e.g., A23187), or bacteria (e.g., Staphylococcus aureus).[8]
-
NET Visualization and Quantification:
-
After a suitable incubation period (e.g., 2-4 hours), fix the cells.
-
Stain the cells with a DNA dye (e.g., Hoechst 33342) to visualize the extracellular DNA webs characteristic of NETs and with an antibody against a NET-associated protein like citrullinated histone H3 (CitH3).[8]
-
Capture images using a fluorescence microscope.
-
Quantify NET formation by measuring the area of extracellular DNA or by counting the number of NET-forming cells.
-
-
Data Analysis: Compare the extent of NET formation in cells treated with this compound to those treated with GSK106 and the vehicle control. A significant reduction in NETs with this compound treatment, but not with GSK106, indicates a PAD4-specific effect.
Visualizing the Mechanism and Workflow
To further clarify the experimental logic and the underlying biological processes, the following diagrams are provided.
Caption: PAD4 signaling pathway in neutrophils leading to NET formation.
Caption: Experimental workflow for comparing this compound and GSK106 in a NET formation assay.
By adhering to these protocols and utilizing GSK106 as a negative control, researchers can confidently ascertain the specific role of PAD4 in their experimental systems and validate the on-target effects of this compound. This rigorous approach is fundamental for producing robust and reproducible scientific findings.
References
- 1. Frontiers | Activation of PAD4 in NET formation [frontiersin.org]
- 2. Peptidylarginine deiminase 4: a nuclear button triggering neutrophil extracellular traps in inflammatory diseases and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. rupress.org [rupress.org]
- 7. PAD4-dependent citrullination of nuclear translocation of GSK3β promotes colorectal cancer progression via the degradation of nuclear CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
GSK484: A Potent and Selective PAD4 Inhibitor with Minimal Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a comprehensive comparison of GSK484's inhibitory activity against Peptidylarginine Deiminase 4 (PAD4) versus other PAD isozymes, supported by experimental data and detailed protocols.
This compound is a potent, reversible inhibitor of PAD4, a key enzyme implicated in various inflammatory diseases and cancers through its role in citrullination and the formation of neutrophil extracellular traps (NETs).[1][2][3] A critical feature of this compound is its high selectivity for PAD4 over other members of the PAD family, namely PAD1, PAD2, and PAD3.[2][4][5][6]
Comparative Inhibitory Activity of this compound
Experimental data demonstrates that this compound exhibits significant potency against PAD4, with its inhibitory activity being influenced by calcium concentration. In the absence of calcium, this compound has an IC50 of 50 nM for PAD4.[1][2][5][6] This potency is moderately reduced in the presence of 2 mM calcium, with a reported IC50 of 250 nM.[1]
While specific IC50 values for this compound against PAD1, PAD2, and PAD3 are not consistently reported in publicly available literature, studies have established that this compound is over 35 times more selective for PAD4 than for these other isozymes.[4] This high degree of selectivity is a crucial attribute for a chemical probe, as it minimizes off-target effects and allows for more precise interrogation of PAD4's biological functions.
| Isozyme | This compound IC50 (nM) | Calcium Concentration | Selectivity vs. PAD4 |
| PAD4 | 50 | 0 mM | - |
| PAD4 | 250 | 2 mM | - |
| PAD1 | > 35-fold higher than PAD4 | Not specified | >35x |
| PAD2 | > 35-fold higher than PAD4 | Not specified | >35x |
| PAD3 | > 35-fold higher than PAD4 | Not specified | >35x |
Experimental Protocols
The selectivity of this compound has been validated through both biochemical assays using recombinant enzymes and cell-based assays.
Biochemical Selectivity Assay (Recombinant Enzymes)
This method assesses the direct inhibitory effect of this compound on the enzymatic activity of purified PAD isozymes.
Protocol:
-
Enzyme Preparation: Recombinant human PAD1, PAD2, PAD3, and PAD4 are expressed and purified.
-
Assay Buffer: A suitable buffer, such as 100 mM HEPES, 50 mM NaCl, and 2 mM DTT, pH 7.6, is prepared.
-
Inhibitor Preparation: this compound is serially diluted to a range of concentrations.
-
Reaction Initiation: The PAD enzyme is pre-incubated with varying concentrations of this compound. The enzymatic reaction is initiated by the addition of a substrate, such as N-α-benzoyl-L-arginine ethyl ester (BAEE).
-
Detection: The rate of citrullination is measured. A common method is to detect the ammonia (B1221849) produced as a byproduct of the deimination reaction using a glutamate (B1630785) dehydrogenase-coupled assay.
-
Data Analysis: IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell-Based Selectivity Assay (HEK293 Overexpression System)
This assay evaluates the ability of this compound to inhibit the activity of each PAD isozyme in a cellular context.
Protocol:
-
Cell Line Generation: HEK293 cells are stably transfected to overexpress individual FLAG-tagged human PAD isozymes (PAD1, PAD2, PAD3, or PAD4).
-
Cell Lysis: Cells are harvested and lysed to release the cellular contents, including the overexpressed PAD enzymes.
-
Inhibitor Treatment: The cell lysates are pre-incubated with this compound at a high concentration (e.g., 10 µM) or a vehicle control (DMSO).
-
Citrullination Reaction: The citrullination reaction is initiated by adding calcium to the lysates.
-
Detection of Citrullination: The level of protein citrullination is assessed by Western blotting using an antibody that specifically recognizes citrullinated proteins. The activity of the individual PAD isozymes can be monitored by observing the citrullination of known substrates or by pan-citrulline immunodetection.
-
Analysis: The reduction in protein citrullination in the presence of this compound compared to the vehicle control indicates the inhibitory activity against the specific PAD isozyme expressed in the cells.
Signaling Pathway and Experimental Workflow
The primary mechanism through which PAD4 is implicated in inflammatory diseases is its role in the formation of Neutrophil Extracellular Traps (NETs). This process, known as NETosis, involves the decondensation of chromatin and its extrusion from the neutrophil to trap and kill pathogens. PAD4 catalyzes the citrullination of histones, which neutralizes their positive charge, leading to chromatin decondensation.
Caption: PAD4-mediated signaling pathway in NETosis and its inhibition by this compound.
The following diagram illustrates a typical experimental workflow for evaluating the selectivity of a PAD inhibitor like this compound.
References
- 1. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. PAD Inhibitors as a Potential Treatment for SARS-CoV-2 Immunothrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
A Comparative Guide to PAD4 Inhibitors: GSK484 vs. JBI-589 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GSK484, a prominent PAD4 inhibitor, with the emerging alternative JBI-589 and other notable PAD inhibitors. The following sections detail their mechanisms of action, comparative performance based on experimental data, and comprehensive experimental protocols for key assays.
Introduction to PAD4 Inhibition
Peptidylarginine deiminase 4 (PAD4) is a critical enzyme involved in the post-translational modification of proteins through a process called citrullination. This process, which converts arginine residues to citrulline, plays a significant role in various physiological and pathological processes, including gene regulation and the formation of neutrophil extracellular traps (NETs). Dysregulation of PAD4 activity has been implicated in the pathogenesis of numerous diseases, including autoimmune disorders like rheumatoid arthritis and various cancers, making it a compelling target for therapeutic intervention. This guide focuses on a comparative analysis of small molecule inhibitors designed to modulate PAD4 activity.
Mechanism of Action and Comparative Efficacy
This compound and JBI-589 are both selective inhibitors of PAD4, but they exhibit distinct biochemical properties. This compound is a reversible inhibitor that preferentially binds to the low-calcium form of PAD4.[1][2] In contrast, JBI-589 is a non-covalent, isoform-selective PAD4 inhibitor with demonstrated oral bioavailability.[3][4]
For a broader context, this guide also includes data on BMS-P5, another selective PAD4 inhibitor, and Cl-amidine, a well-characterized pan-PAD inhibitor that targets multiple PAD isoforms.
Signaling Pathway of PAD4 in Inflammation and NETosis
The following diagram illustrates the central role of PAD4 in the signaling cascade leading to inflammation and the formation of Neutrophil Extracellular Traps (NETs), a process implicated in various autoimmune and inflammatory diseases.
References
Confirming the Specificity of Gsk484's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gsk484 is a potent, selective, and reversible inhibitor of peptidylarginine deiminase 4 (PAD4), an enzyme implicated in various inflammatory and autoimmune diseases, as well as some cancers.[1][2] Establishing the on-target specificity of this compound is paramount for accurately interpreting experimental results and advancing its therapeutic potential. This guide provides a framework for confirming the specificity of this compound's effects through objective comparisons with alternative compounds and outlines detailed experimental protocols.
Comparative Analysis of PAD4 Inhibitors
To ascertain that the observed biological effects of this compound are a direct consequence of PAD4 inhibition, it is crucial to compare its performance against a negative control and other PAD inhibitors with different selectivity profiles.
| Compound | Target(s) | Potency (IC50) | Mechanism of Action | Key Considerations |
| This compound | PAD4 | 50 nM (Ca2+-free), 250 nM (2 mM Ca2+) [1][3] | Reversible, binds to low-calcium form [4][5][6] | High selectivity for PAD4 over PAD1-3.[4][5] |
| GSK106 | Inactive Control | >100 µM[4] | Structurally related to this compound but lacks inhibitory activity. | Essential for distinguishing PAD4-specific effects from off-target or compound-specific artifacts.[4] |
| GSK199 | PAD4 | 200 nM (Ca2+-free), 1 µM (2 mM Ca2+)[7] | Reversible | Another selective PAD4 inhibitor for validating on-target effects. |
| Cl-amidine | Pan-PAD inhibitor | Varies by PAD isoform | Irreversible, covalent modification | Useful for comparing the effects of selective versus broad-spectrum PAD inhibition. |
| JBI-589 | PAD4 | Potent and selective | Oral bioavailability | An alternative selective PAD4 inhibitor for comparative studies.[2][8] |
Experimental Protocols for Specificity Confirmation
A multi-pronged approach employing biochemical, cellular, and in vivo assays is recommended to rigorously validate the specificity of this compound.
Biochemical Assays: Direct Target Engagement
These assays directly measure the interaction of this compound with its intended target, PAD4.
a) Fluorescence Polarization (FP) Binding Assay
-
Objective: To determine the binding affinity (IC50) of this compound to purified PAD4 enzyme.
-
Principle: This assay measures the change in polarization of fluorescently labeled this compound or a competitive ligand upon binding to the larger PAD4 protein.
-
Protocol:
-
Purified recombinant PAD4 is incubated with a fluorescently labeled probe that binds to the enzyme.
-
Increasing concentrations of this compound, GSK106 (negative control), and other comparators are added.
-
The fluorescence polarization is measured at various calcium concentrations (e.g., Ca2+-free and 2 mM Ca2+) to assess dependency.[5][7]
-
The IC50 value is calculated from the dose-response curve.
-
b) Ammonia (B1221849) Release Assay
-
Objective: To measure the functional inhibition of PAD4's enzymatic activity.
-
Principle: PAD4 catalyzes the conversion of arginine to citrulline, releasing ammonia as a byproduct. This assay quantifies the amount of ammonia produced.
-
Protocol:
-
PAD4 enzyme is pre-incubated with various concentrations of this compound or control compounds.
-
A PAD4 substrate, such as benzoyl-arginine ethyl ester (BAEE), is added to initiate the reaction.[3][7]
-
The reaction is stopped, and the amount of released ammonia is quantified using a colorimetric or fluorometric method.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Assays: Target Validation in a Biological Context
These assays assess the effect of this compound on a direct downstream substrate of PAD4 within a cellular environment.
a) Western Blot for Histone Citrullination
-
Objective: To detect the inhibition of PAD4-mediated histone citrullination.
-
Principle: Histones are key substrates of PAD4. Inhibition of PAD4 by this compound should lead to a reduction in citrullinated histones (e.g., citrullinated Histone H3).
-
Protocol:
-
HEK293 cells stably expressing PAD4 or primary neutrophils are pre-incubated with this compound, GSK106, or other inhibitors at various concentrations.[1][7]
-
Cells are stimulated with a calcium ionophore to activate PAD4.
-
Cell lysates are collected, and proteins are separated by SDS-PAGE.
-
Western blotting is performed using an antibody specific for citrullinated Histone H3. A decrease in the signal indicates PAD4 inhibition.
-
b) Immunofluorescence Imaging of Histone Citrullination
-
Objective: To visualize the inhibition of histone citrullination within intact cells.
-
Protocol:
-
Neutrophils are plated on coverslips and treated with inhibitors as described for the Western blot protocol.
-
Cells are stimulated, fixed, and permeabilized.
-
Immunostaining is performed using an anti-citrullinated Histone H3 antibody.
-
Fluorescence microscopy is used to visualize and quantify the level of histone citrullination.
-
c) Neutrophil Extracellular Trap (NET) Formation Assay
-
Objective: To assess the effect of this compound on a key PAD4-dependent cellular process.
-
Principle: PAD4-mediated histone citrullination is a critical step in the formation of NETs.
-
Protocol:
-
Isolated human or mouse neutrophils are pre-treated with this compound or control compounds.[6]
-
NETosis is induced using stimuli such as phorbol (B1677699) 12-myristate 13-acetate (PMA) or calcium ionophore.
-
NETs can be quantified by measuring the amount of extracellular DNA using a cell-impermeable DNA dye or by immunofluorescence imaging of NET components (e.g., DNA, myeloperoxidase, and citrullinated histones).[8]
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental logic and the underlying biological processes, the following diagrams illustrate the key workflows and the PAD4 signaling pathway.
Caption: Workflow for confirming this compound specificity.
Caption: Simplified PAD4 signaling pathway in NETosis.
Interpreting the Results
Consistent results across these assays will provide strong evidence for the on-target specificity of this compound. Specifically:
-
Potent inhibition in biochemical assays: this compound should exhibit a low nanomolar IC50 against PAD4, while the negative control, GSK106, should be inactive.
-
Dose-dependent reduction of cellular citrullination: A clear dose-response relationship should be observed for this compound in reducing histone citrullination in cellular assays, with GSK106 showing no effect.
-
Inhibition of PAD4-dependent phenotypes: this compound should effectively block NET formation, a known downstream consequence of PAD4 activity.
-
Concordance with other selective inhibitors: The effects of this compound should be comparable to those of other selective PAD4 inhibitors like GSK199.
-
Divergence from pan-PAD inhibitors: In some contexts, the effects of this compound may differ from pan-PAD inhibitors like Cl-amidine, highlighting the specific role of PAD4.
It is important to be aware of potential discrepancies between inhibitor studies and genetic knockout models, which could suggest off-target effects or compensatory mechanisms in the genetic models.[9] Therefore, a comprehensive and comparative approach as outlined in this guide is essential for robustly confirming the specificity of this compound's effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
A Head-to-Head Battle of PAD4 Inhibitors: Gsk484 vs. BB-Cl-amidine
For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe is paramount for elucidating the biological roles of protein arginine deiminase 4 (PAD4) and for developing novel therapeutics. This guide provides a comprehensive comparative analysis of two widely used PAD4 inhibitors, Gsk484 and BB-Cl-amidine, focusing on their performance, supported by experimental data and detailed protocols.
This compound, a reversible and highly selective PAD4 inhibitor, and BB-Cl-amidine, an irreversible pan-PAD inhibitor, represent two distinct classes of molecules for studying PAD function. Their differing mechanisms of action, selectivity profiles, and cellular effects have significant implications for experimental design and data interpretation.
At a Glance: Key Differences
| Feature | This compound | BB-Cl-amidine |
| Mechanism of Action | Reversible, competitive with calcium | Irreversible, covalent modification of active site cysteine |
| Selectivity | Highly selective for PAD4 | Pan-PAD inhibitor (inhibits PAD1, PAD2, PAD3, and PAD4) |
| Primary Target | PAD4 | All active PAD isoforms |
| Cellular Effects | Inhibition of intracellular citrullination and NETosis | Inhibition of intracellular citrullination and NETosis |
| Reported Cytotoxicity | No significant cytotoxicity observed at effective concentrations | Cytotoxic to various cell types at concentrations ≥ 1 µM[1] |
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and BB-Cl-amidine have been characterized using various biochemical assays. Due to their different mechanisms of action, their potency is expressed using different metrics: IC50 for the reversible inhibitor this compound, and the second-order rate constant (k_inact/K_I) for the irreversible inhibitor BB-Cl-amidine.
This compound: A Reversible and Selective PAD4 Inhibitor
This compound demonstrates high-affinity binding to PAD4, with its potency being influenced by calcium concentration.
| Assay Condition | IC50 (nM) | Reference |
| PAD4 Inhibition (no Calcium) | 50 | [2] |
| PAD4 Inhibition (2 mM Calcium) | 250 | [3] |
This compound exhibits remarkable selectivity for PAD4 over other PAD isoforms.[3][4] It has shown negligible off-target activity when screened against a large panel of unrelated proteins, including other cysteine-utilizing enzymes and chromatin-modifying enzymes.[3][5]
BB-Cl-amidine: An Irreversible Pan-PAD Inhibitor
BB-Cl-amidine irreversibly inactivates PAD enzymes by covalently modifying a cysteine residue in the active site. Its potency is therefore best described by the k_inact/K_I value.
| PAD Isoform | k_inact/K_I (M⁻¹min⁻¹) | Reference |
| PAD1 | 16,100 | [6] |
| PAD2 | 4,100 | [6] |
| PAD3 | 6,800 | [6] |
| PAD4 | 13,300 | [6] |
BB-Cl-amidine also demonstrates cellular activity, though this is coupled with significant cytotoxicity.
| Cell Line | EC50 (µM) | Assay | Reference |
| U2OS (osteosarcoma) | 8.8 | Cell Viability (XTT assay) | [7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Detailed Experimental Protocols
PAD4 Inhibitor Screening Assay (Ammonia Release)
This assay provides a method for screening human PAD4 inhibitors by detecting the ammonia produced from the deimination of a non-natural substrate, N-α-benzoyl-L-arginine ethyl ester (BAEE).[8][9][10]
Materials:
-
Recombinant human PAD4 enzyme
-
PAD Assay Buffer (e.g., 50 mM Borate, pH 8.0, 10 mM CaCl₂)
-
N-α-benzoyl-L-arginine ethyl ester (BAEE) substrate
-
PAD Stop Solution (e.g., citrate (B86180) solution)
-
PAD Ammonia Detector
-
Test inhibitors (this compound, BB-Cl-amidine) and solvent (e.g., DMSO)
-
96-well black plate
Procedure:
-
Prepare inhibitor solutions at desired concentrations.
-
In a 96-well plate, add PAD Assay Buffer, PAD4 enzyme, and the test inhibitor or vehicle control to the appropriate wells.
-
Incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the BAEE substrate to all wells.
-
Incubate the plate for 30 minutes at 37°C.
-
Stop the reaction by adding the PAD Stop Solution.
-
Add the PAD Ammonia Detector to all wells and incubate for 15 minutes at 37°C.
-
Measure the fluorescence at an excitation wavelength of 405-415 nm and an emission wavelength of 470-480 nm.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
Western Blot for Histone H3 Citrullination
This protocol is used to detect the levels of citrullinated histone H3 (Cit-H3), a key marker of PAD4 activity and NETosis, in cell lysates.[11][12]
Materials:
-
Cells (e.g., neutrophils, treated with inhibitors and stimulated)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels (high percentage, e.g., 15%)
-
Nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for histone retention)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against citrullinated histone H3 (Cit-H3)
-
Primary antibody for a loading control (e.g., total histone H3 or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Prepare protein samples in Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Cit-H3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Quantify the band intensities to determine the relative levels of Cit-H3.
In Vivo Animal Studies
The following are examples of in vivo experimental designs for evaluating this compound and BB-Cl-amidine in mouse models.
This compound in a Mouse Model of Cancer-Associated Kidney Injury: [13]
-
Animal Model: MMTV-PyMT mice (mammary carcinoma model).
-
Treatment: this compound administered at 4 mg/kg daily for one week via intraperitoneal injection.
-
Endpoints: Assessment of kidney function (e.g., creatinine (B1669602) clearance, urinary protein levels), analysis of neutrophil extracellular trap (NET) formation in peripheral blood, and evaluation of inflammatory markers in the kidney.
BB-Cl-amidine in a Mouse Model of Lupus: [14]
-
Animal Model: MRL/lpr mice.
-
Treatment: BB-Cl-amidine administered at 1 mg/kg daily via subcutaneous injection from 8 to 14 weeks of age.
-
Endpoints: Evaluation of NET formation ex vivo from isolated neutrophils, assessment of endothelial function, analysis of nephritis and skin disease severity.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and BB-Cl-amidine hinges on the specific research question.
This compound is the preferred tool for studies requiring high selectivity for PAD4 and a reversible mode of action. Its favorable safety profile, with no reported cytotoxicity at effective concentrations, makes it suitable for both in vitro and in vivo experiments where dissecting the specific role of PAD4 is crucial.
BB-Cl-amidine , as a pan-PAD inhibitor, is useful for investigating the broader consequences of PAD enzyme activity. However, its irreversible nature and significant cytotoxicity at low micromolar concentrations necessitate careful experimental design and data interpretation.[1] The observed cellular effects may not be solely attributable to PAD inhibition, and appropriate controls are essential.
For researchers aiming to specifically probe the function of PAD4 in a biological system, this compound offers a more precise and less confounded approach. For studies where the combined inhibition of multiple PAD isoforms is desired, and cytotoxicity can be controlled for or is a part of the investigation, BB-Cl-amidine may be considered. As with any chemical probe, understanding the distinct properties of each inhibitor is critical for generating robust and reliable scientific data.
References
- 1. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. PAD4 Inhibitor Screening Assay Kit (Ammonia) - Applications - CAT N°: 700560 [bertin-bioreagent.com]
- 11. Histone western blot protocol | Abcam [abcam.com]
- 12. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 13. Pharmacological targeting of peptidylarginine deiminase 4 prevents cancer-associated kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
GSK484 vs. Other PAD Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK484, a selective PAD4 inhibitor, with other prominent peptidylarginine deiminase (PAD) inhibitors. The objective is to present a clear, data-driven analysis of their performance, supported by experimental evidence, to aid in the evaluation and selection of candidates for further drug development.
Introduction to PAD Enzymes
Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline. This process, known as citrullination or deimination, can alter the structure and function of proteins. While PADs are involved in various physiological processes, their dysregulation is implicated in the pathogenesis of numerous diseases, including autoimmune disorders like rheumatoid arthritis (RA), various cancers, and inflammatory conditions. Of the five human PAD isozymes, PAD2 and PAD4 are the most studied therapeutic targets due to their high expression in immune cells and their association with disease pathology. Specifically, PAD4's role in the citrullination of histones is a critical step in the formation of Neutrophil Extracellular Traps (NETs), a process termed NETosis, which contributes to inflammation and autoimmunity.[1][2]
An Overview of PAD Inhibitors
PAD inhibitors can be broadly categorized based on their selectivity and mechanism of action. Early-generation inhibitors, such as Cl-amidine and its derivatives, are typically "pan-PAD" inhibitors, meaning they inhibit multiple PAD isozymes.[3][4] These are often irreversible, forming a covalent bond with the enzyme.[5] While useful as research tools, their lack of selectivity and potential for off-target effects, including cytotoxicity, have driven the development of more specific, next-generation inhibitors.[5][6][7]
This compound belongs to this newer class of isoform-selective inhibitors. It is a potent, reversible, and highly selective inhibitor of PAD4.[8][9] Unlike many earlier inhibitors that target the active, calcium-bound form of the enzyme, this compound preferentially binds to the inactive, calcium-free conformation of PAD4.[2][5][8]
Comparative Data on PAD Inhibitors
The following tables summarize the quantitative data on the potency, selectivity, and in vivo efficacy of this compound compared to other well-characterized PAD inhibitors.
Table 1: Potency and Selectivity of PAD Inhibitors
| Inhibitor | Type | Target(s) | IC50 Value | Notes |
| This compound | Reversible, Selective | PAD4 | 50 nM (Ca2+-free)[8][10], 250 nM (2 mM Ca2+)[10] | Over 35-fold more selective for PAD4 than other PADs.[5] A related negative control, GSK106, has an IC50 > 100 µM.[8] |
| GSK199 | Reversible, Selective | PAD4 | 200 nM (Ca2+-free)[10] | A less potent analog of this compound.[10] |
| JBI-589 | Reversible, Selective | PAD4 | 122 nM | Highly selective for PAD4; no inhibition of other PADs observed up to 30 µM.[2] |
| Cl-amidine | Irreversible, Pan-PAD | PAD1, PAD3, PAD4 | 0.8 µM (PAD1), 6.2 µM (PAD3), 5.9 µM (PAD4) | Widely used as a research tool, but lacks selectivity.[11] |
| BB-Cl-amidine | Irreversible, Pan-PAD | PAD2, PAD4 | ~15-20 µM (PAD2), ~4 µM (PAD4)[12] | Higher cytotoxicity compared to Cl-amidine and isoform-selective inhibitors.[5][6][13] |
| AFM-30a | Selective | PAD2 | ~15 µM for 90% inhibition | A PAD2-specific inhibitor, useful for dissecting the roles of different PAD isoforms. Essentially non-toxic up to 20 µM.[6][12] |
| TDFA | Irreversible, Selective | PAD4 | - | 15- to 65-fold more potent for PAD4 than PAD1, 2, and 3.[2][5] |
Table 2: Summary of In Vivo Efficacy
| Inhibitor | Disease Model | Key Findings | Reference |
| This compound | Colorectal Cancer (CRC) Xenograft | Increased radiosensitivity of CRC cells and inhibited NET formation.[14] | [14] |
| This compound | Collagen-Induced Arthritis (CIA) | Reduced inflammation and joint destruction. | |
| This compound | Renal Ischemia-Reperfusion | Attenuated remote lung injury by mitigating NET formation and inflammation. | |
| GSK199 | Collagen-Induced Arthritis (CIA) | Demonstrated modest efficacy in reducing arthritis severity.[6] | [6] |
| JBI-589 | Collagen-Induced Arthritis (CIA) | Showed remarkable efficacy, reducing joint erosion and inflammation markers. | |
| Cl-amidine | Multiple Sclerosis (mouse models) | Attenuated disease, inhibited PAD activity in the CNS, and promoted remyelination.[15] | [15] |
| Pan-PAD Inhibitors | Various (RA, lupus, colitis) | Generally show efficacy in animal models.[3][6] | [3][6] |
| AFM-32a (PAD2 Inhibitor) | LPS-induced Endotoxic Shock | Improved survival and suppressed systemic inflammatory responses.[16] | [16] |
Signaling Pathways and Experimental Workflows
Visualizations of key biological pathways and experimental procedures are crucial for understanding the context of PAD inhibition.
Experimental Protocols
Key Experiment: In Vitro NETosis Inhibition Assay
This assay is fundamental for assessing the ability of PAD inhibitors to block the formation of Neutrophil Extracellular Traps (NETs), a key pathological process in many inflammatory and autoimmune diseases.
Objective: To quantify the inhibition of NET formation by a test compound (e.g., this compound) in isolated neutrophils.
Materials:
-
Freshly isolated human or mouse neutrophils.
-
NET-inducing stimulus (e.g., Phorbol 12-myristate 13-acetate (PMA), calcium ionophore, bacteria).[10]
-
PAD inhibitors (this compound, other comparators) and vehicle control (e.g., DMSO).
-
Culture medium (e.g., RPMI 1640).
-
Cell-impermeable DNA-binding dye (e.g., Sytox Green).
-
96-well culture plates (black, clear bottom for microscopy).
-
Fluorescence plate reader and/or fluorescence microscope.
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh heparinized or EDTA-treated blood from healthy donors using a standard method such as density gradient centrifugation (e.g., with Ficoll-Paque). Ensure high purity and viability of the isolated cells.
-
Cell Seeding: Resuspend isolated neutrophils in culture medium and seed them into a 96-well plate at a density of approximately 2.5 x 10^4 to 1 x 10^5 cells per well. Allow cells to adhere for 20-30 minutes at 37°C, 5% CO2.[10]
-
Inhibitor Pre-incubation: Prepare serial dilutions of the PAD inhibitors (e.g., this compound) in culture medium. Add the inhibitors or vehicle control (final DMSO concentration typically ≤0.1%) to the appropriate wells. Pre-incubate the cells with the compounds for 30-60 minutes at 37°C.[10]
-
Stimulation: Add the NET-inducing agent (e.g., 50 nM PMA) to the wells to stimulate NETosis.[17]
-
Incubation: Incubate the plate for a suitable period for NET formation to occur (typically 2.5 to 4 hours) at 37°C, 5% CO2.[17][18]
-
Quantification:
-
Add the cell-impermeable DNA dye (e.g., Sytox Green) to each well. This dye will only stain the DNA of cells that have lost membrane integrity, including those undergoing NETosis.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths. An increase in fluorescence corresponds to an increase in NET formation.
-
Alternatively, fix the cells (e.g., with 2% paraformaldehyde) and stain with a DNA dye (e.g., Hoechst 33342) for visualization and quantification of NETs by fluorescence microscopy.[10]
-
-
Data Analysis: Calculate the percentage of NETosis inhibition for each inhibitor concentration relative to the stimulated vehicle control. Plot the results to determine the EC50 (half-maximal effective concentration) for NET inhibition.
Conclusion
This compound stands out as a potent and highly selective reversible inhibitor of PAD4. Its mechanism of preferentially targeting the calcium-free state of the enzyme distinguishes it from many irreversible, pan-PAD inhibitors like Cl-amidine and BB-Cl-amidine. Experimental data consistently demonstrates its efficacy in inhibiting NETosis both in vitro and in various preclinical disease models. Compared to other selective PAD4 inhibitors like GSK199 and JBI-589, this compound generally shows higher potency.
A key advantage of selective inhibitors like this compound and AFM-30a is their significantly lower cytotoxicity compared to pan-PAD inhibitors such as BB-Cl-amidine, which has been shown to be toxic to immune cells at effective concentrations.[6][13] This improved safety profile makes selective PAD inhibitors like this compound promising candidates for therapeutic development in a range of autoimmune, inflammatory, and oncological diseases where PAD4 activity is a key driver of pathology.
References
- 1. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Multifaceted Computational Approach to Identify PAD4 Inhibitors for the Treatment of Rheumatoid Arthritis (RA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Structural Genomics Consortium [thesgc.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 13. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of peptidyl-arginine deiminases reverses protein-hypercitrullination and disease in mouse models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of PAD2 Improves Survival in a Mouse Model of Lethal LPS-induced Endotoxic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways [frontiersin.org]
- 18. frontiersin.org [frontiersin.org]
A Comparative Guide: Pharmacological Inhibition with GSK484 versus Genetic Knockout of PAD4
This guide provides a comprehensive comparison of two primary methodologies used to study the function of Peptidylarginine Deiminase 4 (PAD4): pharmacological inhibition with the selective inhibitor GSK484 and genetic ablation through knockout models. This objective analysis is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate experimental approach.
Peptidylarginine deiminase 4 (PAD4) is a critical enzyme involved in the post-translational modification of proteins through a process called citrullination. This process is essential for the formation of neutrophil extracellular traps (NETs), a web-like structure of decondensed chromatin and granular proteins extruded by neutrophils to trap and kill pathogens.[1][2] While crucial for innate immunity, excessive NET formation, or NETosis, has been implicated in the pathogenesis of various inflammatory and autoimmune diseases, thrombosis, and cancer.[2][3] Understanding the precise role of PAD4 in these conditions is paramount for developing targeted therapies.
Mechanism of Action: A Tale of Two Interventions
This compound: This small molecule is a potent, selective, and reversible inhibitor of the PAD4 enzyme.[4][5] It functions by binding to the low-calcium form of PAD4, competitively inhibiting its ability to citrullinate substrates like histones.[5] Its reversible nature allows for temporal control of PAD4 inhibition, making it a valuable tool for studying the acute effects of blocking enzyme activity.
PAD4 Genetic Knockout: This approach involves the genetic deletion of the Padi4 gene in a model organism, typically mice.[1] This results in the complete and lifelong absence of the PAD4 protein, providing a definitive model to study the physiological and pathological consequences of a total loss of PAD4 function.[1][6]
Quantitative Data Comparison
The following table summarizes the key quantitative differences in performance between this compound and PAD4 genetic knockout based on published experimental data.
| Parameter | This compound (Pharmacological Inhibition) | PAD4 Genetic Knockout | Key Findings & Citations |
| PAD4 Enzyme Inhibition | IC50 of ~50 nM (in vitro, low calcium) | 100% ablation of PAD4 protein | This compound is a potent inhibitor, while knockout results in complete absence of the enzyme.[4][5] |
| Histone Citrullination | Dose-dependent reduction; 10 µM dramatically diminishes ionomycin-provoked histone H3 hypercitrullination in mouse neutrophils.[3] | Abolishes both basal and inducible histone H3 citrullination in neutrophils.[1] | Both methods effectively block the key enzymatic function of PAD4.[1][3] |
| NET Formation (In Vitro) | Significantly reduces NET formation in mouse and human neutrophils stimulated with various agonists (e.g., ionomycin, S. aureus).[3][7] | Neutrophils from PAD4 knockout mice are unable to form NETs upon stimulation with chemokines, bacteria, LPS, or PMA.[1][6] | Pharmacological inhibition mimics the phenotype of genetic knockout in preventing NETosis.[1][3][6] |
| In Vivo Efficacy (Colitis) | A 4 mg/kg dose significantly reduced mucosal NETs in a DSS-induced colitis model but failed to improve overall inflammatory biomarkers at the tested regimen.[8] | PAD4 genetic knockout alleviates clinical colitis index, intestinal inflammation, and barrier dysfunction in DSS-induced colitis.[9][10] | Genetic knockout showed broader therapeutic benefits in this colitis model compared to the specific this compound dosing regimen used.[8][9] |
| In Vivo Efficacy (Kidney Injury) | A 4 mg/kg daily dose reverted signs of kidney dysfunction in tumor-bearing mice and suppressed inflammation.[11] | PAD4-deficient mice are significantly protected against renal ischemia/reperfusion injury, showing lower plasma creatinine (B1669602) and reduced neutrophil infiltration.[12] | Both approaches demonstrate a protective effect against kidney injury by mitigating inflammation and NET-related damage.[11][12] |
| In Vivo Efficacy (Arthritis) | Administration in mouse models of arthritis reduces synovial MPO, NE, and PAD4 expression, decreases NET generation, and attenuates arthritis severity.[13] | In a glucose-6-phosphate isomerase-induced arthritis model, PAD4 knockout mice showed significantly reduced arthritis severity and serum IL-6 concentrations.[14] | Both methods effectively reduce the severity of experimental arthritis.[13][14] |
| Susceptibility to Infection | Not extensively reported, but PAD4 inhibition is hypothesized to potentially increase susceptibility.[6] | PAD4 knockout mice are more susceptible to bacterial infection in a necrotizing fasciitis model due to the lack of NET formation.[1] | The inability to form NETs, whether by inhibition or knockout, can compromise this specific arm of the innate immune defense.[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and comparison.
In Vitro NETosis Assay
-
Neutrophil Isolation: Isolate neutrophils from the peripheral blood of human donors or the bone marrow of wild-type and PAD4 knockout mice using density gradient centrifugation.
-
Cell Treatment: Pre-incubate isolated neutrophils with this compound (e.g., 10 µM) or a vehicle control (DMSO) for 15-30 minutes at 37°C.[3][7]
-
Stimulation: Stimulate the neutrophils with a NET-inducing agent such as PMA (phorbol 12-myristate 13-acetate), calcium ionophore (e.g., ionomycin, 4 µM), or bacteria for 2-4 hours.[3][15]
-
NET Quantification:
-
Immunofluorescence: Fix the cells, then stain for DNA (e.g., Hoechst 33342) and citrullinated histone H3 (H3Cit). Capture images using fluorescence microscopy. NETs are identified as extracellular web-like structures positive for both DNA and H3Cit.[3]
-
Extracellular DNA Measurement: Add a cell-impermeable DNA dye (e.g., Sytox Green) to the culture. Measure fluorescence intensity over time using a plate reader to quantify the release of extracellular DNA.[15]
-
In Vivo DSS-Induced Colitis Model
-
Animal Groups: Utilize male C57BL/6 mice for pharmacological studies and PAD4 knockout mice (with wild-type littermates as controls) for genetic studies.[8][9]
-
Colitis Induction: Induce experimental colitis by administering 2% (w/v) dextran (B179266) sodium sulfate (B86663) (DSS) in the drinking water ad libitum for a specified period (e.g., 7-9 days).[8]
-
This compound Administration: For the pharmacological arm, administer this compound (e.g., 4 mg/kg) via intraperitoneal injection at specified intervals (e.g., four times over 9 days). The control group receives a vehicle injection.[8]
-
Outcome Assessment:
-
Disease Activity Index (DAI): Monitor mice daily for weight loss, stool consistency, and rectal bleeding.
-
Histology: At the end of the experiment, collect colon tissues, fix in formalin, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.[8]
-
NET Quantification in Tissue: Perform immunofluorescence staining on colon sections for NET markers such as MPO, neutrophil elastase (NE), and H3Cit to quantify NET density.[8]
-
Western Blot for Histone H3 Citrullination
-
Sample Preparation: Isolate neutrophils from treated mice or cell cultures. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 15% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for citrullinated histone H3 (e.g., anti-H3Cit).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against total histone H3 or a housekeeping protein like β-actin as a loading control.[1]
Visualizing Pathways and Workflows
Diagrams generated using Graphviz provide clear visual representations of the underlying biological processes and experimental designs.
Caption: PAD4-dependent NETosis pathway and points of intervention.
Caption: Workflow for in vivo comparison of this compound and PAD4 knockout.
Conclusion: Choosing the Right Tool for the Job
Both pharmacological inhibition with this compound and genetic knockout of PAD4 are powerful tools for dissecting the role of this enzyme in health and disease. The choice between them depends on the specific research question.
This compound is ideal for:
-
Validating PAD4 as a therapeutic target: Its use in preclinical disease models can provide strong evidence for the therapeutic potential of PAD4 inhibition.[11][13]
-
Studying temporal effects: As a reversible inhibitor, it allows for the investigation of acute versus chronic effects of PAD4 blockade.[16]
-
Translational studies: It can be used on human cells and in models that more closely mimic clinical interventions.[3]
PAD4 genetic knockout is superior for:
-
Defining fundamental biological roles: It provides an unambiguous model for the consequences of a complete loss of PAD4 function from development onwards.[1]
-
Avoiding off-target concerns: It eliminates the possibility of confounding effects from inhibitor off-target activity.
-
Investigating long-term consequences: It is the gold standard for understanding the role of PAD4 over the entire lifespan of an organism.[2]
References
- 1. PAD4 is essential for antibacterial innate immunity mediated by neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidylarginine deiminase 4: a nuclear button triggering neutrophil extracellular traps in inflammatory diseases and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways [frontiersin.org]
- 8. The PAD4 inhibitor this compound diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Peptidyl arginine deiminase-4-deficient mice are protected against kidney and liver injury after renal ischemia and reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Regulating Neutrophil PAD4/NOX-Dependent Cerebrovasular Thromboinflammation [ijbs.com]
- 16. biorxiv.org [biorxiv.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of GSK484
For researchers and professionals in the fields of science and drug development, the responsible handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of GSK484, a selective and reversible PAD4 inhibitor. Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing environmental impact.
Understanding the Safety Profile of this compound
According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, the absence of a hazardous classification does not permit indiscriminate disposal. The SDS explicitly warns against allowing the compound to enter sewers, surface water, or ground water.[1] Therefore, specialized disposal procedures are required.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound.
| Property | Value |
| Molecular Weight | 510.0 g/mol |
| Form | Crystalline solid |
| Solubility (Water) | 10 mg/mL |
| Solubility (DMSO) | 25 mg/mL |
| Solubility (Ethanol) | 25 mg/mL |
| Storage Temperature | -20°C |
Data sourced from Cayman Chemical.[2]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound in solid form and as part of a solution.
Part 1: Disposal of Solid this compound Waste
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses
-
Chemical-resistant gloves
-
Laboratory coat
-
-
Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Collect all solid this compound waste, including unused or expired product and contaminated consumables (e.g., weigh boats, pipette tips), in a designated, leak-proof container.
-
-
Container Labeling:
-
Clearly label the waste container as "Non-hazardous Waste: this compound".
-
Include the date of waste generation.
-
-
Final Disposal:
-
Solid, non-hazardous chemical waste should be securely packaged to prevent spillage.[3]
-
The packaged waste should be disposed of in the regular laboratory trash destined for landfill, in accordance with institutional guidelines.[3][4][5] It is best practice for laboratory personnel to place such waste directly into the designated dumpster.[3][5]
-
Part 2: Disposal of this compound Solutions
The SDS for this compound explicitly states, "Do not allow to enter sewers/ surface or ground water."[1] Therefore, under no circumstances should solutions containing this compound be poured down the drain.
-
PPE: Wear the same PPE as required for handling solid this compound.
-
Waste Collection:
-
Collect all aqueous and solvent-based solutions containing this compound in a designated, sealed, and leak-proof waste container.
-
Ensure the container is compatible with the solvent used (e.g., a glass container for solutions in DMSO).
-
-
Container Labeling:
-
Clearly label the waste container with "Non-hazardous Liquid Waste: this compound in [Solvent Name]".
-
Indicate the approximate concentration of this compound.
-
-
Final Disposal:
Experimental Protocols
As this compound is a research chemical, its handling and disposal are integral parts of experimental design. The disposal procedures outlined above are based on established safety protocols for non-hazardous laboratory chemicals. No specific experimental protocols for the disposal of this compound were found in the reviewed literature. The primary guidance remains the manufacturer's SDS and general principles of laboratory safety.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram has been created using the DOT language.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling GSK484
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step safety and logistical information for the handling and disposal of GSK484, a selective and reversible PAD4 inhibitor.
This compound is a valuable tool in research, particularly in studies related to inflammation, autoimmune diseases, and oncology. While a Safety Data Sheet (SDS) for this compound (hydrochloride) from Cayman Chemical indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), adhering to best practices in laboratory safety is crucial to minimize any potential risks and ensure the integrity of your experiments.[1] This guide outlines the recommended personal protective equipment (PPE), operational procedures, and disposal plans to facilitate the safe and effective use of this compound in your research.
Physicochemical and Safety Data
A clear understanding of the properties of this compound is the first step toward safe handling. The following table summarizes key quantitative data for this compound and its hydrochloride salt.
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C₂₇H₃₁N₅O₃ | [2] |
| Molecular Weight | 473.6 g/mol | [2] |
| This compound Hydrochloride | ||
| Molecular Formula | C₂₇H₃₂ClN₅O₃ | [3] |
| Molecular Weight | 510.03 g/mol | |
| Form | Solid, powder | |
| Color | White to beige | |
| Purity | >98% | |
| Solubility | ||
| DMSO | 25 mg/mL | [4] |
| 50 mM | ||
| 100 mg/mL (196.06 mM) | [5] | |
| 247.5 mg/mL (485.27 mM) | [6] | |
| Ethanol | 25 mg/mL | [4] |
| Water | 2 mg/mL (with warming) | |
| 10 mg/mL | [4] | |
| 100 mg/mL (196.07 mM) | [6] | |
| DMF | 30 mg/ml | [4] |
| Storage | ||
| Short-term (Powder) | 2-8°C | |
| Long-term (Powder) | -20°C | [4][5] |
| Stock Solution | -80°C (1 year) | [5][7] |
| -20°C (1 month to 6 months) | [5][7] |
Personal Protective Equipment (PPE) Protocol
Even in the absence of a formal hazard classification, a comprehensive PPE strategy is a cornerstone of good laboratory practice. The following protocol is recommended for handling this compound in solid and solution forms.
Standard Laboratory Attire:
-
Laboratory Coat: A full-length lab coat should be worn to protect against splashes and spills.
-
Closed-toe Shoes: These are mandatory to protect your feet from potential spills and falling objects.
Specific PPE for Handling this compound:
-
Eye Protection: Safety glasses with side shields or safety goggles should be worn at all times to protect the eyes from dust particles of the solid compound or splashes of solutions.
-
Gloves: Nitrile gloves are recommended to prevent skin contact.[8] It is important to change gloves immediately if they become contaminated.
-
Respiratory Protection: While the SDS does not mandate respiratory protection, it is advisable to handle the solid form of this compound in a well-ventilated area or a chemical fume hood to minimize the inhalation of fine particles. If weighing out the powder in an open bench setting, a dust mask (e.g., N95) can provide an additional layer of protection.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
A systematic approach to the entire lifecycle of this compound in the laboratory, from receiving to disposal, is critical for safety and regulatory compliance.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage.
-
Storage: Store this compound according to the supplier's recommendations. As a powder, it should be stored at 2-8°C for the short term and -20°C for long-term storage.[4] Stock solutions should be stored at -80°C for up to a year or at -20°C for shorter periods.[5][7] Ensure the container is tightly sealed to prevent contamination.
Preparation of Solutions
-
Solvent Selection: this compound is soluble in DMSO, ethanol, and water (with warming).[4][6] Use the appropriate solvent for your experimental needs.
-
Weighing: When weighing the solid compound, do so in a chemical fume hood or a designated area with good ventilation to avoid creating and inhaling dust.
-
Dissolving: Add the solvent to the solid this compound. Gentle warming or sonication may be required to fully dissolve the compound in aqueous solutions.[6]
Spill Management
Although not classified as hazardous, any spill should be handled promptly.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large, evacuate the area.
-
Containment: For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container.
-
Decontamination: Clean the spill area with an appropriate solvent and then with soap and water.
-
Waste Disposal: Dispose of the contaminated materials as chemical waste.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and experimental waste, should be disposed of in accordance with local, state, and federal regulations for chemical waste.
-
Segregation: Collect all this compound waste in a designated, properly labeled, and sealed container. Do not mix it with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: Clearly label the waste container with "this compound Waste" and any other required information.
-
Collection: Arrange for waste pickup through your institution's EHS department.
Caption: Step-by-step waste disposal workflow for this compound.
By implementing these safety and handling protocols, researchers can confidently work with this compound while maintaining a secure and controlled laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before handling any chemical.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C27H31N5O3 | CID 86340175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound hydrochloride | GTPL8577 | PAD4 Inhibitor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Personal Protective Equipment | STERIS [steris.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
